Ferrous Gluconate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O7.Fe/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIVJOXICYMTAG-IYEMJOQQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FeO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt sugar | |
| Record name | Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | FERROUS GLUCONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble with slight heating in water. Practically insoluble in ethanol, Soluble in glycerin, SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION, 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. | |
| Record name | FERROUS GLUCONATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | FERROUS GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. | |
CAS No. |
299-29-6 | |
| Record name | Ferrous gluconate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous gluconate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14488 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iron, bis(D-gluconato-.kappa.O1,.kappa.O2)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron digluconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS GLUCONATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/781E2AXH0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ | |
| Record name | FERROUS GLUCONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/461 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Precursor Chemistry of Ferrous Gluconate
Classic and Novel Synthetic Pathways for Iron(II) Gluconate Production
The primary method for synthesizing ferrous gluconate involves the reaction of an iron(II) salt with a gluconate salt or gluconic acid. ruipugroup.com A widely employed pathway utilizes sodium gluconate and iron(II) sulfate (B86663) as the main precursors. scispace.comresearchgate.net This method is favored for its straightforward reaction and the availability of the starting materials.
Alternative synthetic routes include the direct reaction of gluconic acid with iron powder. ruipugroup.com In this process, the reaction must often be conducted under an inert atmosphere to prevent the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state. ruipugroup.com Another approach involves a displacement reaction using calcium gluconate and ferrous sulfate, which generates this compound and a calcium sulfate precipitate. google.comatamanchemicals.com
The selection of precursors is a critical step that influences the reaction's efficiency and the purity of the final product. The combination of sodium gluconate and iron(II) sulfate is a classic choice for producing this compound. scispace.comresearchgate.net
The synthesis of this compound from sodium gluconate and iron(II) sulfate is a well-documented process where optimization of reaction conditions is key to maximizing yield and purity. scispace.comresearchgate.net The reaction involves the double displacement of ions in an aqueous solution.
Research has focused on optimizing several parameters to drive the reaction towards the formation of a stable iron(II) gluconate complex. While specific optimal conditions can vary between different lab-scale or industrial processes, a general framework exists. For instance, a related synthesis of this compound from gluconic acid and iron powder has been optimized for temperature and pH. In that specific process, the highest yield was achieved at a reaction temperature of 90-95°C and a pH of 4.1-4.5. google.com These parameters are crucial for ensuring the stability of the ferrous ion and promoting the complexation reaction.
The table below summarizes typical reaction conditions investigated for this compound synthesis, drawing parallels from related methodologies.
Table 1: Investigated Reaction Parameters for this compound Synthesis
| Parameter | Investigated Range | Optimal Condition (Example) | Rationale |
|---|---|---|---|
| Temperature | 89 - 100 °C | 90 - 95 °C google.com | Maximizes reaction rate while minimizing degradation. |
| pH | 3.8 - 4.6 | 4.1 - 4.5 google.com | Prevents hydrolysis of Fe²⁺ and ensures gluconate is in the correct form for chelation. |
| Reaction Time | 55 - 70 minutes | ~60 minutes google.com | Allows for the completion of the reaction. |
Determining the precise stoichiometry of the metal-ligand complex is essential for optimizing the synthesis. Job's method, also known as the method of continuous variations, is a spectrophotometric technique widely used for this purpose. d-nb.infonih.gov The method involves preparing a series of solutions where the mole fractions of the metal (iron(II)) and the ligand (gluconate) are varied, while the total molar concentration of the two species is kept constant. cutm.ac.inslideshare.net
By measuring the absorbance of these solutions at a specific wavelength where the complex absorbs maximally, a plot of absorbance versus the mole fraction of the ligand can be generated. The maximum absorbance on this plot corresponds to the mole fraction at which the complex is most concentrated, revealing the stoichiometric ratio of the metal to the ligand in the complex. central.edu
For the iron(II) gluconate complex synthesized from iron(II) sulfate and sodium gluconate, Job's method has been successfully applied. scispace.comresearchgate.net The results from these studies indicate that the maximum absorbance occurs at a mole fraction corresponding to a 1:2 molar ratio of iron(II) to gluconate. scispace.comresearchgate.net This finding is crucial for adjusting the initial amounts of precursors to ensure efficient conversion to the desired product.
Table 2: Application of Job's Method for this compound
| Technique | Principle | Reactants | Determined Molar Ratio (Iron:Gluconate) | Reference |
|---|
| Job's Method | Continuous variation of mole fractions of reactants while keeping total molarity constant. The maximum absorbance indicates the stoichiometry of the complex formed. | Iron(II) Sulphate, Sodium Gluconate | 1:2 | scispace.comresearchgate.net |
Precursor Selection and Reaction Stoichiometry
Purification and Isolation Techniques for this compound
Following the synthesis, the crude reaction mixture contains the desired this compound product along with unreacted precursors and by-products, such as sodium and sulfate ions. scispace.com Therefore, robust purification and isolation steps are necessary to achieve a high-purity final product.
Ion exchange chromatography is a highly effective technique for purifying this compound from the crude reaction mixture. scispace.comresearchgate.net This method is particularly useful for removing inorganic ionic impurities. The process typically involves passing the aqueous solution of the crude product through both acidic (cation) and basic (anion) ion exchange resins. scispace.com
Acidic Cation Exchange Resin: This resin is used to capture and remove unwanted positive ions. In the synthesis using sodium gluconate and iron(II) sulfate, this step targets the removal of sodium ions (Na⁺). scispace.com
Basic Anion Exchange Resin: This resin is employed to remove negatively charged ions. It effectively removes excess sulfate ions (SO₄²⁻) from the solution. scispace.com
The preparation of these resins is a critical preliminary step. The basic resin is typically treated with a sodium hydroxide (B78521) solution, while the acidic resin is treated with a hydrochloric acid solution to ensure they are in the proper form to exchange the target ions. scispace.com This purification strategy results in a significantly purer solution of iron(II) gluconate. scispace.comresearchgate.net
After the removal of ionic impurities, the purified this compound solution is typically concentrated. scispace.com The final isolation of the solid product is then achieved through treatment with an aprotic solvent and subsequent dehydration.
An aprotic solvent, such as ethanol, is introduced to the concentrated aqueous solution of this compound. scispace.com Because this compound is poorly soluble in ethanol, its addition causes the product to precipitate out of the solution, leaving more soluble impurities behind. atamanchemicals.com This step is crucial for isolating the compound from the aqueous phase.
The final step is the dehydration of the isolated solid. This is often accomplished by drying the product in a desiccator over a suitable dehydrating agent. scispace.comresearchgate.net This process removes residual water, including water of hydration, to yield the final, stable this compound product, often as a dihydrate, in the form of a fine, crystalline powder. scispace.comresearchgate.net The successful application of these purification and isolation techniques can yield this compound with a purity greater than 90%. scispace.comresearchgate.net
Structural Elucidation and Polymorphism of Ferrous Gluconate
Spectroscopic Characterization of Ferrous Gluconate
Spectroscopic methods provide critical insights into the electronic transitions, functional groups, and atomic environment within the this compound molecule.
UV-VIS spectrophotometry of this compound in aqueous solutions reveals characteristic absorption bands that are indicative of electronic transitions within the molecule. Studies have identified two primary absorption maxima. scispace.comresearchgate.netceon.rs
A primary absorption maximum is observed at approximately 200 nm. researchgate.netceon.rs This band is attributed to π→π* and π→σ* transitions within the carboxylate anion of the gluconate ligand. ceon.rs A secondary, broader absorption maximum appears around 350 nm. scispace.comresearchgate.net This secondary peak is the result of n→π* transitions in the carbonyl group of the carboxylate anions that have reacted with the iron(II) ion, indicating the delocalization of electrons within the carboxylate groups upon complexation. scispace.comresearchgate.net The color of this compound solutions is pH-dependent, appearing light yellow at pH 2, brown at pH 4.5, and green at pH 7. nih.gov
Table 1: UV-VIS Absorption Maxima for this compound
| Absorption Maximum (λmax) | Attributed Electronic Transition | Source |
|---|---|---|
| ~200 nm | π→π* and π→σ* (in carboxylate anion) | ceon.rs |
| ~350 nm | n→π* (in complexed carbonyl group) | scispace.comresearchgate.net |
FT-IR spectroscopy is used to identify the functional groups and bonding within this compound. The FT-IR spectrum of this compound is characterized by several key absorption bands. researchgate.netceon.rs A prominent, high-intensity broad band is observed in the region of 3000-3500 cm⁻¹, centered at approximately 3397 cm⁻¹. scispace.comresearchgate.netceon.rs This band is assigned to the valence vibrations, ν(OH), of hydroxyl groups, primarily from the water molecules present in the hydrated form of the compound. researchgate.netceon.rs The bands corresponding to the primary and secondary hydroxyl groups of the gluconate ligand are also located in this region but are typically obscured by the intense, broad water band. researchgate.net
In comparison to sodium gluconate, where asymmetric and symmetric vibrations of the carbonyl group appear around 1634 cm⁻¹ and 1401 cm⁻¹, these bands are shifted in the this compound spectrum due to coordination with the iron ion. researchgate.net Analysis of the FT-IR spectra confirms that synthesized this compound typically exists as a hydrate. ceon.rs
Table 2: Key FT-IR Bands for this compound
| Wavenumber Range (cm⁻¹) | Centroid (cm⁻¹) | Assignment | Source |
|---|---|---|---|
| 3000 - 3500 | ~3397 | ν(OH) of water and gluconate hydroxyl groups | scispace.comresearchgate.netceon.rs |
¹H-NMR spectroscopy provides information about the proton environment in the this compound structure. In the ¹H-NMR spectra of both sodium gluconate and this compound, signals for the hydroxyl protons are notably absent. researchgate.net This is due to the rapid exchange of these protons, which prevents coupling with protons on adjacent carbon atoms. researchgate.net A signal observed at a chemical shift (δ) of approximately 4.8 ppm in the spectra of both compounds is attributed to partially deuterated water (HOD), and this signal is particularly pronounced in the spectrum of iron(II) gluconate. researchgate.net The paramagnetic nature of the iron complex can lead to peak broadening compared to the free gluconate ion. rsc.org
Mössbauer spectroscopy is a powerful technique for determining the oxidation state and local environment of iron atoms. Studies on this compound consistently show that while the majority of iron is in the ferrous (Fe²⁺) state, a minor fraction of ferric (Fe³⁺) iron is also present. arxiv.orgnih.govresearchgate.net
The Mössbauer spectrum of this compound is typically fitted with two sets of doublets, corresponding to the Fe²⁺ and Fe³⁺ phases. nih.gov The separation of these phases is based on their distinct isomer shifts (IS) and quadrupole splitting (QS) values. nih.gov Research indicates that in the hydrated phase, Fe²⁺ ions may occupy two distinctly different sites. researchgate.net The high-spin (S=2) configuration of Fe²⁺ provides the largest contribution to the spectra for all hydration states. arxiv.org
The relative amount of the Fe³⁺ fraction can vary depending on the sample's hydration level. One study found the Fe³⁺ content to be approximately 30% in a fully hydrated sample and about 20% in a dry (anhydrous) sample. arxiv.orgarxiv.org Another investigation reported a lower ferric contribution of around 9%. nih.gov This ferric component is sometimes considered an impurity or a result of oxidation. researchgate.net
Table 3: Mössbauer Spectroscopy Findings for this compound
| Iron Species | Contribution | Key Findings | Source |
|---|---|---|---|
| Fe(II) (Ferrous) | Major component (~70-91%) | High-spin (S=2) configuration; may occupy two distinct sites in the hydrated form. | arxiv.orgnih.govresearchgate.net |
| Fe(III) (Ferric) | Minor component (~9-30%) | Relative amount depends on hydration state; ~30% in hydrated, ~20% in dry samples. | arxiv.orgnih.govarxiv.org |
Crystallographic Analysis and Hydration State Determination
The arrangement of atoms in the solid state and the role of water molecules are elucidated through crystallographic techniques.
X-ray diffraction (XRD) analysis reveals that the crystal structure of this compound is highly dependent on its water content, demonstrating clear polymorphism. arxiv.org Two primary crystalline forms have been identified:
Hydrated this compound : The fully hydrated form, specifically this compound dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), crystallizes in a monoclinic system with the space group I2. arxiv.orgarxiv.orgresearchgate.net Synchrotron powder diffraction data for this form yielded lattice parameters of a = 19.95316(9) Å, b = 5.51392(3) Å, c = 18.47058(9) Å, and β = 111.3826(3)°. researchgate.net
Anhydrous (Dry) this compound : The dry, or anhydrous (x=0), form of this compound exhibits a triclinic crystal structure with the space group P1. arxiv.orgarxiv.org
Samples with intermediate water content (0 < x < 2) are found to be a two-phase mixture of the monoclinic and triclinic structures. arxiv.orgarxiv.org Furthermore, some synthesis methods can result in this compound with an amorphous structure. scispace.comceon.rs This is indicated in XRD patterns by the absence of sharp, distinct diffraction peaks and the presence of broad peaks with relatively uniform intensity. scispace.comceon.rs
Table 4: Crystallographic Data for this compound Polymorphs
| Hydration State | Crystal System | Space Group | Source |
|---|---|---|---|
| Dihydrate (x=2) | Monoclinic | I2 | arxiv.orgarxiv.orgresearchgate.net |
| Anhydrous (x=0) | Triclinic | P1 | arxiv.orgarxiv.org |
| Synthesized (variable) | Amorphous | N/A | scispace.comceon.rs |
Monoclinic and Triclinic Crystalline Forms
This compound, a metallorganic compound, demonstrates polymorphism, meaning it can exist in more than one crystalline form. arxiv.org Research based on X-ray diffraction (XRD) has identified two primary crystal structures for this compound, which are dependent on its hydration state. arxiv.orgarxiv.org
The fully hydrated form, this compound dihydrate, crystallizes in the monoclinic system with the space group I2. arxiv.orgarxiv.org In contrast, the anhydrous or dry form of the compound exhibits a triclinic crystal structure, assigned to the space group P1. arxiv.orgarxiv.org A partially hydrated sample has been found to be a two-phased superposition of both the monoclinic and triclinic forms. arxiv.orgarxiv.org The lattice parameters for both structures show complex and non-monotonic dependencies on temperature. arxiv.org
| Hydration State | Crystal System | Space Group |
|---|---|---|
| Fully Hydrated (Dihydrate) | Monoclinic | I2 |
| Anhydrous (Dry) | Triclinic | P1 |
Structural Conformations and Molecular Modeling of this compound Complexes
Molecular mechanics optimization has been utilized to model different structural conformations of the this compound molecule to better understand its arrangement within the crystal unit cell. arxiv.org Analysis of these computer-generated conformations provides insight into how the molecule orients itself in both the hydrated and anhydrous crystalline forms. arxiv.org
Research has proposed several potential conformations, with specific models correlating well with the experimentally determined crystal structures. arxiv.org For instance, one conformation (referred to as Conf. 1) exhibits a longitudinal dimension of 19.6 Å, which is in close agreement with the lattice parameter a = 19.86 Å of the hydrated monoclinic unit cell. arxiv.org This suggests that this particular conformation is representative of the molecular arrangement in the hydrated crystal. arxiv.org
Oxidation Reduction Dynamics and Stability of Ferrous Gluconate
Mechanisms of Iron(II) Oxidation to Iron(III) in Ferrous Gluconate
The primary mechanism of degradation for this compound is the oxidation of the ferrous (Fe²⁺) ion to the more stable ferric (Fe³⁺) state. This process is a redox reaction where the iron(II) ion loses an electron. In aqueous solutions, this transformation is often mediated by dissolved oxygen. The presence of water and oxygen facilitates the formation of reactive oxygen species (ROS), which can accelerate the oxidation process.
In the context of this compound, the gluconate ligand itself can influence the redox potential of the iron. However, the ferrous form is inherently susceptible to oxidation. The process can be initiated and potentiated through Fenton-like chemistry, where Fe²⁺ reacts with hydrogen peroxide (which can be present as an impurity or formed in situ) to produce highly reactive hydroxyl radicals (•OH). These radicals can then participate in further oxidative reactions.
Studies using cyclic voltammetry have been employed to investigate the oxidation potential of this compound. These studies confirm the transformation of ferrous iron to ferric iron during various processing conditions, such as the preparation of microparticles. narod.ru The rate of this oxidation can be influenced by the presence of other chemical species in the formulation. researchgate.net In the solid state, while more stable than in aqueous solution, this compound is still susceptible to slow oxidation upon exposure to air. nih.govfoodadditives.net
Factors Influencing this compound Stability in Solution and Solid State
The stability of this compound is not intrinsic but is heavily influenced by its chemical environment. Several external factors can either accelerate its degradation to the ferric form or help preserve its ferrous state.
The pH of a this compound solution is a critical determinant of its stability. Oxidation of the ferrous ion is significantly accelerated at higher pH levels. nih.govatamanchemicals.com In approximately neutral solutions, oxidation occurs rapidly, leading to the precipitation of insoluble ferric compounds. nih.gov Conversely, acidic conditions favor the stability of the Fe²⁺ ion.
The color of a this compound solution is a direct visual indicator of its pH and the oxidation state of the iron.
| pH Value | Solution Color | Predominant Iron State | Oxidation Rate |
| 2 | Light Yellow | Fe²⁺ | Slow |
| 4.5 | Brown | Increasing Fe³⁺ | Moderate |
| 7 | Green | Fe²⁺ (but rapidly oxidizing) | Rapid |
| >7 | - | Fe³⁺ | Very Rapid |
| Data sourced from multiple references. nih.govatamanchemicals.comatamanchemicals.com |
To counteract the instability at higher pH, buffer systems are employed. Buffering a this compound solution to an acidic pH range of 3.5 to 4.5 significantly retards oxidation and improves stability. nih.govijapbc.com Citrate (B86180) buffers are commonly used for this purpose, as they maintain the pH in the optimal range for Fe²⁺ stability and can also act as chelating agents. nih.govijapbc.comuoanbar.edu.iq
Exposure to atmospheric oxygen is a primary driver of this compound oxidation. nih.govfoodadditives.net In the solid, crystalline state, the compound is relatively stable, but prolonged exposure to air will cause slow conversion of the ferrous ion to ferric. nih.govatamanchemicals.comatamanchemicals.com This process is much more pronounced in aqueous solutions, where dissolved oxygen can readily react with the Fe²⁺ ions. haematologica.org Therefore, limiting the aeration of this compound solutions is a key strategy for maintaining their stability. researchgate.net
Light is another factor that negatively affects the stability of this compound solutions. nih.govatamanchemicals.comatamanchemicals.com Exposure to light can provide the energy needed to promote the oxidation reaction, a process known as photodegradation. For this reason, it is recommended that this compound and its preparations be stored in light-protected containers.
To enhance the stability of aqueous this compound solutions, various stabilizing agents are often added. These agents typically work by acting as antioxidants or by creating a chemical environment that is less favorable for oxidation.
Glucose: The addition of glucose to aqueous solutions of this compound is a well-established method of stabilization. nih.govijapbc.comresearchgate.net Glucose can help to keep the iron in its reduced ferrous state.
Glycerin: Glycerin also functions to retard the oxidation of this compound in solution. nih.govijapbc.com It can act as a co-solvent and increase the viscosity of the solution, which may slow down the rate of reactions involving dissolved oxygen. researchgate.net
Other Organic Hydroxy Acids: Many organic hydroxy acids can help hinder the precipitation of iron salts from solution. nih.gov
The choice of excipients in a pharmaceutical formulation is crucial, as some can negatively impact the stability of this compound.
Precipitating Agents: In neutral solutions, excipients such as soluble carbonates and phosphates can cause precipitation of ferrous salts. nih.govkentpharma.co.uk
Complexing and Chelating Agents: While some chelating agents like citrate can be beneficial, others may interact in undesirable ways. For instance, certain compounds can cause color changes; ascorbic acid and aminoacetic acid can lead to dark coloration, while pyridoxine (B80251) may produce a green color. nih.gov
Encapsulating Materials: During encapsulation processes, the choice of materials can affect oxidation. For example, studies have shown that the presence of chitosan (B1678972) and sodium tripolyphosphate can increase the rate of ferrous oxidation. researchgate.net
pH-Modifying Agents: Antacids containing calcium carbonate or sodium bicarbonate can increase gastric pH, which may decrease the stability and subsequent absorption of oral this compound preparations. medscape.com
Thermal Behavior and Degradation Pathways of this compound
The thermal stability of this compound has been investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies reveal a multi-stage degradation process.
For this compound dihydrate (Fe(C₆H₁₁O₇)₂·2H₂O), the thermal decomposition follows a distinct pattern:
| Temperature Range (°C) | Event | Description |
| ~100 - 140 | Dehydration | Loss of water of hydration. narod.ruarxiv.orgmdpi.com |
| ~150 - 195 | Crystal Structure Decomposition | The melting point for the dihydrate is cited as 188 °C, at which point it decomposes. nih.govatamanchemicals.comatamanchemicals.com The crystal structure begins to break down above 150°C. arxiv.org |
| > 200 | Oxidative Decomposition | The organic gluconate portion of the molecule undergoes oxidative decomposition. narod.rumdpi.com This is an exothermic process. narod.ru |
| > 400 | Final Product Formation | The final product of decomposition, particularly in an air atmosphere, is typically the stable iron oxide, α-Fe₂O₃ (hematite). narod.ru |
| Data compiled from various thermal analysis studies. |
The atmosphere under which heating occurs influences the intermediate and final products. Studies have shown that under different atmospheres (static air, dynamic air, nitrogen), the final product is α-Fe₂O₃, but probable intermediates can include FeO, γ-Fe₂O₃, and Fe₃O₄ (magnetite). narod.ruresearchgate.net Significant oxidation has been observed to occur during thermal treatment at temperatures around 105 °C (378 K) when samples are exposed to air. akjournals.comresearchgate.net When heated to decomposition, the compound emits acrid smoke and irritating fumes. nih.gov
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
The thermal behavior of this compound, particularly its dihydrate form (FeC₁₂H₂₂O₁₄·2H₂O), has been investigated under various atmospheric conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), often performed simultaneously (STA), are powerful tools for characterizing these processes. DSC measures the heat flow associated with thermal transitions, while TGA tracks changes in mass as a function of temperature.
Studies show that the thermal decomposition of this compound dihydrate is a multi-step process. The initial phase involves dehydration, characterized by an endothermic peak in the DSC or DTA (Differential Thermal Analysis) curve, which corresponds to the loss of water molecules. This is followed by a series of exothermic events indicating the oxidative decomposition of the anhydrous gluconate complex.
The dehydration process is typically observed as a broad endothermic peak. For this compound dihydrate, this event occurs in the temperature range of 40°C to 230°C. akjournals.comnarod.ru A wide endothermic peak with a maximum at approximately 108°C is frequently reported, corresponding to the loss of its two water molecules. akjournals.comresearchgate.netceon.rsscispace.comresearchgate.net Some studies specify a temperature range of 95-125°C for this dehydration event. researchgate.netceon.rsscispace.com For this compound monohydrate, the dehydration peak occurs at a slightly different temperature, around 138.8°C. mdpi.com The complete loss of water of hydration for the dihydrate form is noted to occur by approximately 230°C. narod.ru
Following dehydration, the anhydrous this compound undergoes oxidative decomposition. This is a complex process marked by several exothermic peaks in the DSC/DTA curve, signifying the breakdown of the organic gluconate structure and the oxidation of the ferrous iron. Research has identified multiple exothermic peaks, with the exact temperatures varying slightly depending on the experimental conditions, such as the atmosphere (e.g., static air vs. dynamic air). narod.ruceon.rs For instance, one study identified four distinct exothermic peaks at 220°C, 293°C, 350°C, and 421°C under a static air atmosphere. researchgate.netceon.rsresearchgate.net Another study under dynamic air noted three exothermic peaks at 282°C, 336°C, and 402°C. narod.ru The TGA trace shows a continuous mass loss during these decomposition stages, culminating in the formation of a stable iron oxide residue. narod.ru
The data from various thermal analysis studies are summarized in the tables below.
Table 1: Differential Scanning Calorimetry (DSC/DTA) Data for this compound
| Form | Atmosphere | Endothermic Peak (Dehydration) | Exothermic Peaks (Decomposition) | Reference |
|---|---|---|---|---|
| This compound Dihydrate | Static Air | ~108°C | 220°C, 293°C, 350°C, 421°C | researchgate.netceon.rsresearchgate.net |
| This compound Dihydrate | Dynamic Air | 220°C | 282°C, 336°C, 402°C | narod.ru |
| This compound Dihydrate | Static Air | Broad peak at 108°C (Range: 40-140°C) | - | akjournals.com |
| This compound Dihydrate | Not Specified | 123°C | 210°C, 319°C | ceon.rs |
| This compound Monohydrate | Not Specified | 138.8°C | 189.9°C (Decomposition) | mdpi.com |
Table 2: Thermogravimetric Analysis (TGA/DTG) Data for this compound Dihydrate
| Atmosphere | Temperature Range | Event | Reference |
|---|---|---|---|
| Static Air | 40-140°C | Dehydration (Loss of 2 H₂O) | akjournals.com |
| Static Air | 140-478°C | Continuous mass loss from oxidative decomposition | narod.ru |
| Dynamic Nitrogen | Ambient to 160°C | Dehydration (Loss of 2 H₂O) | narod.ru |
| Dynamic Nitrogen | Up to 460°C | Continuous mass loss to final product | narod.ru |
Identification of Thermal Decomposition Products (e.g., α-Fe₂O₃, γ-Fe₂O₃)
The thermal decomposition of this compound ultimately yields iron oxide, but the specific phase and the intermediate products formed are highly dependent on the temperature and atmospheric conditions. akjournals.comnarod.ru Under all tested atmospheres (static air, dynamic air, and dynamic nitrogen), the final, most stable decomposition product is hematite (B75146) (α-Fe₂O₃). akjournals.comnarod.ru
The decomposition pathway involves several intermediate iron-containing species. Isothermal heating experiments at different temperatures have helped to identify these intermediates. For example, under a dynamic nitrogen atmosphere, heating at 290°C produced a mixture containing ferrous oxide (FeO). narod.ru As the temperature was increased to 340°C, a mixture of magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) was identified. narod.ru The complete conversion to α-Fe₂O₃ was achieved at 410°C. narod.ru
Similarly, under a static air atmosphere, isothermal heating at 350°C showed mixed phases of Fe₃O₄ and γ-Fe₂O₃, while heating at 421°C resulted in pure α-Fe₂O₃. narod.ru The formation of γ-Fe₂O₃, a metastable ferrimagnetic polymorph of iron(III) oxide, is of particular interest. Studies have shown that the synthesis of γ-Fe₂O₃ is favored when the thermal decomposition is carried out in a dynamic air atmosphere that contains water vapor. akjournals.comnarod.ru In contrast, drier atmospheres tend to lead directly to the more stable α-Fe₂O₃ phase at higher temperatures. narod.ru The formation of γ-Fe₂O₃ as nanoparticles can occur at temperatures as low as 300°C, which then begins to transform into the α-Fe₂O₃ phase as the temperature increases towards 500°C. researchgate.net
The sequence of decomposition can be summarized as the dehydration of this compound dihydrate, followed by the decomposition of the anhydrous complex into intermediates like FeO, Fe₃O₄, and γ-Fe₂O₃, and finally, oxidation to α-Fe₂O₃. narod.ru
Table 3: Thermal Decomposition Products of this compound at Various Temperatures
| Atmosphere | Temperature | Identified Products | Reference |
|---|---|---|---|
| Dynamic Nitrogen | 290°C | Mixture of FeO and gluconate complex | narod.ru |
| Dynamic Nitrogen | 340°C | Mixture of Fe₃O₄ and γ-Fe₂O₃ | narod.ru |
| Dynamic Nitrogen | 410°C | α-Fe₂O₃ (complete formation) | narod.ru |
| Static Air | 350°C | Mixed phases of Fe₃O₄ and γ-Fe₂O₃ | narod.ru |
| Static Air | 421°C | Pure α-Fe₂O₃ | narod.ru |
| Not Specified | ~500°C | α-Fe₂O₃ becomes single phase | researchgate.net |
Pharmacological Actions and Cellular Mechanisms of Ferrous Gluconate
Molecular Targets and Protein Interactions in Iron Metabolism
The metabolism of iron delivered by ferrous gluconate involves a complex and tightly regulated network of proteins that manage its uptake, transport, storage, and utilization.
Ferritin Heavy Chain Involvement
Once inside the cell, iron that is not immediately used must be stored safely to prevent toxicity from free iron, which can generate harmful free radicals. youtube.com Ferritin is the primary intracellular iron storage protein, and this compound directly influences its function. drugbank.comyoutube.com
Ferritin is a spherical protein complex composed of 24 subunits of two types: heavy chains (H-chain) and light chains (L-chain). The Ferritin Heavy Chain is listed as a specific molecular target of this compound. drugbank.com The H-chain possesses ferroxidase activity, which is the ability to oxidize ferrous iron (Fe2+) to the less reactive ferric iron (Fe3+) as it enters the ferritin mineral core for storage. nih.gov
Similar to TfR1, the synthesis of ferritin is regulated by intracellular iron levels via the IRE/IRP system. However, the mechanism has the opposite effect. The IRE for ferritin is located on the 5' end of its mRNA. When iron levels are low, IRPs bind to this IRE, blocking the translation of the mRNA into protein. When iron levels increase (for instance, after supplementation with this compound), IRPs release the mRNA, allowing for the rapid synthesis of ferritin to store the excess iron. nih.gov
Hemoglobin Synthesis Pathways
A crucial role of iron supplied by this compound is its incorporation into hemoglobin, the oxygen-carrying molecule in red blood cells. patsnap.compioneerherbal.comopenaccessjournals.com Iron deficiency directly impairs hemoglobin production, leading to anemia. drugbank.comnih.gov
The synthesis of hemoglobin occurs in developing red blood cells (erythroid precursors) within the bone marrow. patsnap.com Iron, transported to the bone marrow by transferrin, is taken up by these cells. hematology.org Inside the cell's mitochondria, iron is inserted into a molecule called protoporphyrin IX to form heme. This reaction is the final step in heme synthesis. Each heme molecule is then combined with a globin protein chain. Four of these heme-globin units assemble to form a complete hemoglobin molecule, which is essential for transporting oxygen from the lungs to the rest of the body. patsnap.compioneerherbal.com Approximately 66% of the body's total iron is found within hemoglobin. youtube.com
Cellular Uptake and Intracellular Processing of Ferrous Iron
The journey of iron from this compound begins with its absorption in the gastrointestinal tract, a process mediated by specialized transporter proteins and enzymes.
Role of Divalent Metal Transporter 1 (DMT1)
This compound dissolves in the stomach, releasing ferrous iron (Fe2+). patsnap.com This form of iron is directly absorbable by the cells of the small intestine, primarily the duodenum. youtube.compatsnap.com The key protein responsible for this uptake is the Divalent Metal Transporter 1 (DMT1). patsnap.comnih.govnih.gov
DMT1 is a membrane protein located on the apical surface of intestinal enterocytes (absorptive cells). frontiersin.org It functions as a co-transporter, moving ferrous iron (Fe2+) along with a proton (H+) into the cell. frontiersin.orgyoutube.com The acidic environment of the upper small intestine facilitates the optimal function of DMT1. frontiersin.org DMT1 is not exclusive to iron and can transport other divalent metals, but its primary role in the body is iron transport. nih.govnih.gov The expression of DMT1 is upregulated in states of iron deficiency to maximize iron absorption from the diet and supplements. youtube.com
| Transporter | Function | Location in Enterocyte | Ion Transported |
| DMT1 | Transports non-heme iron into the intestinal cell. patsnap.comnih.gov | Apical Membrane | Ferrous Iron (Fe2+) |
Hephaestin-Mediated Oxidation and Transferrin Binding
Once inside the enterocyte, the ferrous iron (Fe2+) has two potential fates: it can be stored in ferritin or transported out of the cell and into the bloodstream for distribution throughout the body. patsnap.com The export of iron across the basolateral membrane of the enterocyte is managed by another protein called ferroportin. youtube.com
For the exported iron to be transported in the blood, it must first be converted from its ferrous (Fe2+) state back to the ferric (Fe3+) state. youtube.compatsnap.com This critical oxidation step is catalyzed by a copper-containing enzyme called hephaestin. nih.gov Hephaestin is a multicopper ferroxidase that is closely associated with ferroportin on the basolateral membrane. nih.govuitm.edu.my
The oxidation of Fe2+ to Fe3+ by hephaestin is essential because the main iron transport protein in the blood, transferrin, can only bind ferric iron under physiological conditions. nih.gov Following oxidation, two atoms of ferric iron bind to a single molecule of apo-transferrin (iron-free transferrin), converting it to holo-transferrin. nih.govresearchgate.net This complex then circulates in the blood, delivering iron to tissues with high iron requirements, such as the bone marrow for hemoglobin synthesis. hematology.orgpatsnap.com Recent research suggests a complex regulatory interaction where apo-transferrin may directly interact with hephaestin to stimulate iron release, while holo-transferrin interacts with ferroportin to suppress it. nih.govresearchgate.net
Iron Storage within Enterocytes
Upon absorption into the intestinal absorptive cells, or enterocytes, ferrous iron (Fe2+) faces one of two fates, dictated by the body's current iron requirements. If the body's iron stores are sufficient and there is no immediate demand for increased red blood cell production (erythropoiesis), a significant portion of the newly absorbed iron is sequestered within the enterocyte. nih.gov This intracellular storage is accomplished by the protein ferritin, which can house up to 4,500 iron atoms in its mineral core, safely storing them in the non-toxic ferric (Fe3+) state. patsnap.com
This mechanism of storing iron as ferritin within enterocytes serves as a protective buffer against excessive iron absorption. nih.gov Duodenal enterocytes have a rapid turnover rate, with a lifespan of approximately three to four days, after which they are shed from the tip of the intestinal villus into the lumen. nih.gov Consequently, the iron stored within the ferritin of these cells is lost from the body along with the sloughed-off cells. nih.govox.ac.uk This process represents a key, albeit passive, route of iron excretion and is a fundamental aspect of maintaining iron homeostasis. patsnap.com When the body requires more iron, the metal is not shunted into ferritin stores but is instead transported across the basolateral membrane of the enterocyte to enter the bloodstream. frontiersin.org
In Vitro Cellular Uptake Models (e.g., Caco-2 Cell Line)
The Caco-2 cell line, derived from a human colon carcinoma, is a cornerstone of in vitro research into intestinal iron absorption. clinicaltrials.govnih.gov When cultured, these cells spontaneously differentiate to form a polarized monolayer with microvilli and tight junctions, mimicking the barrier function of intestinal enterocytes. clinicaltrials.gov This model is extensively used to assess the bioavailability of iron from various sources and to study the cellular transport mechanisms. nih.gov
Research using Caco-2 cells has demonstrated that they absorb ferrous iron, with uptake facilitated by the Divalent Metal Transporter 1 (DMT1) located on the apical membrane. youtube.comfrontiersin.org Studies measure iron uptake either directly using radioisotopes or indirectly by quantifying the formation of intracellular ferritin. nih.gov The model has proven effective in predicting the influence of dietary components, such as ascorbic acid, on iron absorption. youtube.com
However, the standard Caco-2 model has limitations, as it lacks the systemic regulatory feedback from other organs, notably the liver's production of hepcidin (B1576463). drugbank.com To address this, more complex co-culture models have been developed. For instance, a Caco-2/HepG2 (a human liver cell line) model allows for communication between the intestinal and liver cells. In one such study, the presence of HepG2 cells increased both ferritin formation in and iron transport across the Caco-2 cell layer, demonstrating a more physiologically relevant regulatory loop. drugbank.com
Interactive Data Table: Iron Uptake in Caco-2 Cell Models
| Model Type | Iron Concentration | Parameter Measured | Result | Source |
| Monocultured Caco-2 | 1µM Fe (from FeSO₄) | Iron Uptake | 0.58 ± 0.03 pmol/µg cell protein | youtube.com |
| Monocultured Caco-2 | 1µM Fe (from intact Ferritin) | Iron Uptake | 0.41 ± 0.01 pmol/µg cell protein | youtube.com |
| Monocultured Caco-2 | Not Specified | Ferritin Formation | 7.7 ± 5.8 ng/mg protein | drugbank.com |
| Co-cultured Caco-2/HepG2 | Not Specified | Ferritin Formation | 21.7 ± 10.3 ng/mg protein | drugbank.com |
| Monocultured Caco-2 | 120 µM Fe | Iron Transport | 3.5% ± 2.5% | drugbank.com |
| Co-cultured Caco-2/HepG2 | 120 µM Fe | Iron Transport | 8.1% ± 1.5% | drugbank.com |
Regulatory Mechanisms of Iron Homeostasis
Iron homeostasis is systemically regulated by hepcidin, a peptide hormone primarily produced by the liver. nih.gov Hepcidin acts as the master negative regulator of iron entry into the plasma. nih.govnih.gov Its mechanism of action centers on the cellular iron exporter protein, ferroportin. patsnap.com Ferroportin is located on the basolateral membrane of duodenal enterocytes and is also present on the surface of macrophages and hepatocytes, functioning as the "door" through which iron exits these cells into the bloodstream. ox.ac.ukfrontiersin.orgnih.gov
When body iron stores are high, the liver increases its production of hepcidin. nih.gov Circulating hepcidin then binds to ferroportin on the surface of enterocytes and macrophages. nih.gov This binding triggers the internalization and subsequent degradation of the ferroportin protein. patsnap.comfrontiersin.org The removal of ferroportin from the cell membrane effectively traps iron within the enterocytes (which is then lost through shedding) and macrophages, preventing its release into the circulation. frontiersin.orgnih.gov
Conversely, when the body is deficient in iron or when there is a high demand for erythropoiesis, hepcidin production is suppressed. frontiersin.orgnih.gov Low levels of hepcidin allow ferroportin to remain on the cell surface, facilitating the efflux of iron from enterocytes and macrophages into the plasma, where it can be transported to the bone marrow for hemoglobin synthesis. patsnap.comnih.gov This regulatory axis ensures that systemic iron levels are maintained within a narrow, safe range.
Beyond Classic Iron Repletion: Novel Pharmacological Activities
While the primary role of this compound is to treat iron deficiency, research has uncovered other potential pharmacological activities of iron.
Iron's role in immunity is complex and critical; it is considered a double-edged sword. frontiersin.org Both iron deficiency and iron overload can negatively impact the immune system. nih.govclevelandclinic.org Iron is essential for the proliferation and maturation of immune cells, including lymphocytes and macrophages, as their metabolic processes depend on iron-containing enzymes. clinicaltrials.govhematology.org
The concept of "nutritional immunity" highlights the host's strategy of sequestering iron to limit its availability to invading pathogens, thereby inhibiting their growth. hematology.org This is achieved partly through the action of hepcidin, which, during inflammation, increases to trap iron within macrophages, reducing circulating iron levels. clinicaltrials.gov
Research indicates that iron status directly modulates immune cell function. hematology.org For instance, iron can influence macrophage polarization, the process by which these cells adopt different functional phenotypes (e.g., pro-inflammatory M1 or anti-inflammatory M2). clevelandclinic.orghematology.org It also affects the differentiation and activity of various T-cell subsets, including Th1, Th2, and Th17 cells. hematology.org Thus, maintaining iron homeostasis is crucial for a properly functioning immune system, and correcting an iron deficiency can help restore depressed immune function. hematology.org However, the relationship is not linear, as excess iron can impair T-cell responses and potentially promote tumor growth in certain contexts. drugbank.com
A growing body of evidence from clinical research points to the cognition-enhancing activities of iron supplementation, particularly in individuals with iron deficiency. frontiersin.org Iron is vital for several neurological processes, including neurotransmitter synthesis and myelination. Observational studies have long associated iron deficiency with cognitive deficits. clevelandclinic.org
Multiple systematic reviews and meta-analyses of randomized controlled trials have substantiated these findings. Iron supplementation has been shown to significantly improve domains of attention and concentration across various age groups. clevelandclinic.org Furthermore, in anemic school-age children and adolescents, supplementation has been linked to improvements in intelligence quotient (IQ) scores and memory. clevelandclinic.org A meta-analysis focusing on children and adolescents in low- and middle-income countries found a positive impact on intelligence test scores, with improvement increasing alongside the iron dose. Another review found that daily iron supplementation in breastfed infants improved cognitive development. These findings underscore the critical role of iron in supporting cognitive function.
Interactive Data Table: Effect of Iron Supplementation on Cognitive Function (Meta-Analysis Findings)
| Study Population | Cognitive Domain | Result (Standardized Mean Difference, SMD) | 95% Confidence Interval (CI) | Source |
| Children (6+), Adolescents, Women | Attention & Concentration | 0.59 | 0.29 to 0.90 | clevelandclinic.org |
| Anemic Children/Adolescents | Intelligence Quotient (IQ) | +2.5 points (not SMD) | 1.24 to 3.76 | clevelandclinic.org |
| Children & Adolescents (LMICs) | Intelligence Test Scores | 0.47 | 0.10 to 0.83 | |
| School-age Children | Intelligence | 0.46 | 0.19 to 0.73 | |
| School-age Children | Attention & Concentration | 0.44 | 0.07 to 0.81 | |
| School-age Children | Memory | 0.44 | 0.21 to 0.67 |
Anticarcinogenic Research Perspectives
The role of iron in carcinogenesis is complex and dual-natured. Cancer cells often exhibit an increased demand for iron to sustain their rapid proliferation, a phenomenon sometimes referred to as iron addiction. ecancer.org This dependency makes iron metabolism a potential target for anticancer therapies. ecancer.orgfrontiersin.org Research has explored iron-chelating agents, which sequester iron, as a strategy to impede tumor growth. frontiersin.org
Conversely, iron itself is noted to have putative anticarcinogenic activities. nih.gov The perspective on ferrous compounds like this compound is nuanced. While some iron compounds, such as ferric citrate (B86180) and ferric EDTA, have been observed in laboratory settings to increase levels of a cancer biomarker in human colorectal cancer cells, ferrous sulfate (B86663) did not produce the same effect. medicalnewstoday.com This suggests that the specific form of the iron compound may influence its interaction with cancer cells differently. medicalnewstoday.com The broader research landscape indicates that instead of using iron supplements like this compound directly as anticarcinogenic agents, the focus is more on exploiting the iron-dependency of tumors or targeting iron-related pathways like ferroptosis to induce cancer cell death. frontiersin.orgnih.gov
Induction of Ferroptosis in Microbial Systems (e.g., Escherichia coli)
Recent research has demonstrated that this compound can trigger a form of programmed cell death known as ferroptosis in the bacterium Escherichia coli. nih.gov In one study, this compound treatment resulted in a mortality rate exceeding 99.9% in several strains of E. coli, including pathogenic varieties. nih.gov The bactericidal mechanism is initiated by the infiltration of ferrous iron (Fe²⁺) into the bacterial cells, which leads to a subsequent burst of intracellular reactive oxygen species (ROS). nih.gov This process of microbial ferroptosis presents a potential new avenue for developing innovative antimicrobial strategies. nih.gov
Role of Lipid Peroxidation and DNA Damage
The ferroptotic death induced by this compound in E. coli involves two primary mechanisms: lipid peroxidation and DNA damage. nih.gov The influx of Fe²⁺ and the resulting surge in ROS contribute to significant lipid peroxidation, a hallmark of ferroptosis where oxidative degradation of lipids in cell membranes occurs. nih.govresearchgate.net However, studies have shown that mitigating lipid peroxidation alone did not rescue the E. coli from cell death, pointing to the involvement of another critical damage pathway. nih.gov
Further investigation confirmed that this compound causes severe DNA damage. nih.gov The direct interaction of ferrous ions with DNA was demonstrated through methods such as fluorescent staining and gel electrophoresis. nih.gov The critical role of this DNA damage in cell death was underscored by the finding that a mutant E. coli strain lacking the RecA protein (ΔrecA), which is essential for DNA repair, exhibited increased sensitivity to this compound. nih.gov Proteomic analysis also revealed the downregulation of LexA, a transcriptional suppressor involved in the SOS DNA damage response, further indicating severe DNA damage induced by the compound. nih.gov
Metabolic Pathway Modulation (Fatty Acid, Iron-Sulfur Cluster Assembly)
Exposure of E. coli to this compound leads to significant changes in cellular metabolic pathways. nih.gov Proteomic analysis identified 50 differentially expressed proteins following treatment, indicating a broad metabolic response to the stress induced by the compound. nih.gov
Key modulated pathways include:
Fatty Acid Metabolism: Proteins involved in fatty acid degradation, such as FadB and FadE, were affected. nih.gov
Iron-Sulfur Cluster Assembly: The assembly of iron-sulfur clusters, which are crucial for the function of many enzymes, was disrupted. This was evidenced by changes in the expression of proteins like IscA, IscU, and YadR. nih.govresearchgate.net
Other Affected Pathways: this compound also influenced pathways related to iron binding, DNA-binding transcription, pyruvate (B1213749) metabolism, and α-linolenic acid metabolism. nih.gov
This modulation of fundamental metabolic processes, particularly those involving fatty acids and iron-sulfur clusters, is integral to the mechanism by which this compound induces ferroptosis in the bacterium. nih.gov
Data Tables
Table 1: Research Findings on this compound-Induced Ferroptosis in Escherichia coli
| Parameter | Findings | Source |
|---|---|---|
| Organism | Escherichia coli (including MG1655, ETEC H10407, EHEC O157:H7) | nih.gov |
| Primary Effect | Induction of ferroptosis with >99.9% mortality | nih.gov |
| Initiating Event | Infiltration of Fe²⁺ ions into the cell | nih.gov |
| Key Cellular Events | - Burst of intracellular Reactive Oxygen Species (ROS)- Lipid Peroxidation- Severe DNA Damage | nih.gov |
| Key Proteins Affected | - Down-regulated: LexA (SOS response suppressor)- Modulated: FadB, FadE (Fatty Acid Metabolism); IscA, IscU, YadR (Iron-Sulfur Cluster Assembly) | nih.gov |
| Supporting Evidence | - ΔrecA mutant (DNA repair deficient) showed higher sensitivity.- Direct Fe²⁺-DNA interaction confirmed by gel electrophoresis and circular dichroism. | nih.gov |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ferrous Sulfate |
| Ferric Citrate |
| Ferric EDTA |
| Reactive Oxygen Species (ROS) |
| Pyruvate |
Bioavailability and Absorption Kinetics of Ferrous Gluconate
Factors Influencing Oral Absorption Efficiency
The absorption of iron from ferrous gluconate is not a static process. It is dynamically influenced by the formulation of the supplement and the individual's physiological state, particularly their existing iron levels.
The chemical form of the iron salt is a primary determinant of its solubility and subsequent absorption. Ferrous (Fe2+) salts, including gluconate, are generally more soluble and bioavailable than ferric (Fe3+) salts. patsnap.comnih.gov The absorption of ferrous iron is primarily mediated by the divalent metal transporter 1 (DMT1) on the surface of enterocytes in the duodenum and proximal jejunum. patsnap.comeclinpath.com For absorption to occur, the iron must be in the soluble ferrous state. patsnap.com
The body possesses a sophisticated regulatory system to maintain iron homeostasis, and the efficiency of this compound absorption is inversely correlated with the body's iron stores. youtube.com When iron stores are low, as indicated by low serum ferritin levels, the body upregulates the absorption of iron from the intestine to replenish its reserves. youtube.comresearchgate.net In states of iron deficiency, individuals may absorb a significantly higher percentage of iron—up to 60%—compared to the approximately 10% absorbed by healthy individuals with adequate stores. glowm.com
This regulation is primarily controlled by the liver-produced hormone hepcidin (B1576463). patsnap.comeclinpath.com When iron stores are sufficient or high, the liver releases more hepcidin. Hepcidin acts by causing the degradation of ferroportin, the protein responsible for exporting iron from enterocytes into the bloodstream. eclinpath.com This action effectively traps iron within the intestinal cells, which are later shed, thereby reducing systemic iron absorption. eclinpath.com Conversely, when iron stores are depleted, hepcidin production is suppressed, allowing ferroportin to transport more iron into the circulation. patsnap.comyoutube.com
Comparative Bioavailability Studies with Other Iron Formulations
Evaluating the bioavailability of this compound against other common iron preparations is essential for understanding its relative therapeutic efficacy. These comparisons typically focus on ferrous sulfate (B86663), the most common oral iron supplement, and various ferric iron formulations.
Ferrous sulfate and this compound are two of the most widely used ferrous salts for iron supplementation. Both are considered to be well-absorbed, though they differ in their elemental iron content; ferrous sulfate contains approximately 20% elemental iron, while this compound contains about 12%. buzzrx.comnih.gov
Multiple studies and reviews have concluded that when administered at equivalent doses of elemental iron, this compound and ferrous sulfate have comparable bioavailability and are equally effective in treating iron deficiency. consensus.appdroracle.ai A 2024 review noted that no single oral iron formulation has a significant advantage over others in terms of efficacy, with the choice often coming down to other factors. droracle.aidroracle.ai However, some research points to potential differences. For instance, one study found that the liquid form of this compound may be better absorbed than the tablet form of ferrous sulfate. buzzrx.com Another study involving toddlers suggested that this compound supplementation led to higher hemoglobin and ferritin levels compared to ferrous sulfate after a six-month period. consensus.appwellandgood.com Conversely, other studies have shown ferrous sulfate to result in a greater increase in hemoglobin concentration over a 12-week period compared to other formulations. droracle.ai
| Property | This compound | Ferrous Sulfate |
|---|---|---|
| Elemental Iron Content | ~12% buzzrx.comnih.gov | ~20% buzzrx.comnih.gov |
| General Bioavailability | Considered good and comparable to ferrous sulfate. consensus.appopenaccessjournals.com | Considered good and often used as a reference standard. droracle.ainih.gov |
| Absorption Pathway | Primarily via DMT1 in the duodenum as Fe2+. patsnap.com | Primarily via DMT1 in the duodenum as Fe2+. eclinpath.com |
| Comparative Efficacy | Studies show comparable efficacy to ferrous sulfate in raising hemoglobin and ferritin levels. consensus.appdroracle.ai Some research suggests potential advantages in specific populations or forms. buzzrx.comwellandgood.com | Often considered the standard for oral iron therapy, with proven efficacy. droracle.ai Some studies show a greater increase in hemoglobin over specific timeframes. droracle.ai |
This compound, being a ferrous (Fe2+) salt, generally exhibits higher bioavailability compared to ferric (Fe3+) iron formulations like iron polymaltose complex or ferric citrate (B86180). nih.govnih.gov The fundamental reason for this difference lies in the mechanism of absorption. Ferrous iron can be directly absorbed by the DMT1 transporter, whereas ferric iron must first be reduced to ferrous iron by an enzyme called duodenal cytochrome b (Dcytb) on the enterocyte surface before it can be absorbed. eclinpath.comkarger.com This additional step can make the absorption of ferric iron less efficient. haematologica.org
Studies have shown that the bioavailability of ferric preparations can be three to four times lower than that of ferrous sulfate, a compound with bioavailability comparable to this compound. nih.gov For example, one study comparing a ferric hydroxide-polymaltose complex with ferrous ascorbate (B8700270) showed a significant difference in bioavailability in favor of the bivalent (ferrous) preparation. nih.gov While some newer ferric formulations, such as ferric citrate, are designed to be soluble and bioavailable, comparative studies still often show ferrous salts to be more rapidly or efficiently absorbed in many contexts. nih.govhaematologica.org However, it is noted that iron absorption from some ferric complexes is less affected by food inhibitors and may be enhanced when taken with meals, in contrast to ferrous salts. nih.gov
To enhance stability and potentially improve absorption, stabilized forms of this compound have been developed. One such formulation involves stabilizing this compound with glycine (B1666218), an amino acid. Research on these stabilized compounds aims to protect the ferrous iron from oxidation and from interactions with inhibitors in the digestive tract.
A study in rats using this compound stabilized with glycine (SFG) found its iron bioavailability to be 36.6%, which was comparable to the 35.4% bioavailability observed for ferrous sulfate, indicating it is an effective source for iron fortification. nih.gov Another study in humans investigated this compound stabilized with glycine (FGSG) in a fresh cheese matrix, a challenging vehicle for iron fortification due to its calcium content. The results showed that this novel compound was a good source of iron, demonstrating a geometric mean bioavailability of 38.2% when taken in an aqueous solution. nih.gov This suggests that stabilization can help maintain the bioavailability of this compound even when incorporated into complex food matrices that might otherwise inhibit iron absorption. nih.gov
| Iron Formulation | Study Subject/Model | Bioavailability Finding | Source |
|---|---|---|---|
| This compound Stabilized with Glycine (SFG) | Rats | 36.6% bioavailability, comparable to ferrous sulfate (35.4%). | nih.gov |
| This compound Stabilized with Glycine (FGSG) | Humans (aqueous solution) | Geometric mean bioavailability of 38.2%. | nih.gov |
| This compound | Toddlers | Led to significantly higher hemoglobin and ferritin compared to ferrous sulfate after 6 months. | consensus.appwellandgood.com |
| Ferric Iron Formulations | General Human Studies | Bioavailability is generally 3 to 4 times less than conventional ferrous sulfate. | nih.gov |
Dietary and Drug Interaction Studies on Absorption
The absorption of this compound is not absolute and can be significantly influenced by concurrent dietary components and medications. These interactions can either inhibit or, in some cases, enhance the uptake of iron, thereby affecting its therapeutic effectiveness.
Inhibition by Calcium and Phytates
Certain dietary components are well-documented inhibitors of iron absorption, including calcium and phytates.
Calcium: Found abundantly in dairy products, calcium can impede the absorption of iron from this compound. nih.gov Research has demonstrated that the co-administration of calcium can significantly reduce iron absorption. In one human study, the presence of 600 mg of calcium decreased the absorption of iron from this compound by 51%, from 11.5% to 5.6%. nih.govnih.gov The inhibitory mechanism is thought to involve a direct effect within the intestinal lumen, potentially affecting the function of iron transporters. nih.gov While the short-term inhibitory effect is clear, long-term studies on the impact of sustained calcium intake on iron status have shown mixed results, suggesting possible adaptive mechanisms in the body. nih.gov
Phytates: Phytates, or phytic acid, are compounds found in plant-based foods such as grains, legumes, and nuts. truegeometry.comresearchgate.net They are potent inhibitors of non-heme iron absorption, the form of iron found in this compound. truegeometry.com Phytates bind with iron in the digestive tract to form insoluble complexes that are not readily absorbed by the intestinal cells. truegeometry.comresearchgate.net The degree of inhibition is dose-dependent; even small amounts of phytate can significantly reduce iron uptake. consensus.app For instance, research has shown that as little as 2 mg of phytate can inhibit iron absorption by 18%, while 250 mg can lead to an 82% reduction. consensus.app A low-phytic acid environment is more favorable for the absorption of iron from this compound. nih.gov
Inhibition of this compound Absorption by Dietary Factors
| Inhibitory Substance | Source | Effect on this compound Absorption | Supporting Evidence |
|---|---|---|---|
| Calcium | Dairy products, Calcium supplements | A 600 mg dose of calcium reduced iron absorption from this compound by 51%. nih.govnih.gov | Human cross-over trial. nih.govnih.gov |
| Phytates | Grains, legumes, nuts | Forms insoluble complexes with iron, significantly reducing its bioavailability. truegeometry.comresearchgate.net A low-phytate environment enhances absorption. nih.gov | In vitro and human studies. truegeometry.comconsensus.appnih.gov |
Influence of Alginate-Based Formulations
Alginate, a polysaccharide derived from brown seaweed, has been investigated as a potential vehicle for iron fortification. However, studies have shown that alginate-based formulations can inhibit the absorption of iron from this compound.
In a randomized, single-blinded, cross-over trial, iron absorption from this compound encapsulated in alginate beads was compared to that from a standard capsule. The results indicated that iron absorption was significantly lower from the alginate beads (8.5%) compared to the this compound capsule (12.6%). nih.govnih.gov
Furthermore, the study explored whether alginate could modify the inhibitory effect of calcium. When 600 mg of calcium was added, iron absorption from the alginate beads was reduced by 37% (from 8.3% to 5.2%), while absorption from this compound was reduced by 51% (from 11.5% to 5.6%). nih.govnih.gov These findings suggest that alginate does not protect iron from the inhibitory effects of calcium and, in fact, contributes to reduced absorption. In vitro studies using Caco-2 cells, a model for human intestinal absorption, confirmed the inhibitory effect of alginate on iron uptake. nih.govresearchgate.net
Effect of Alginate and Calcium on this compound Absorption
| Formulation | Iron Absorption (%) | Reduction in Absorption |
|---|---|---|
| This compound | 12.6 | - |
| This compound in Alginate Beads | 8.5 | 32.5% |
| This compound with Calcium | 5.6 | 55.6% (compared to this compound alone) |
| This compound in Alginate Beads with Calcium | 5.2 | 38.6% (compared to this compound in Alginate Beads alone) |
Interactions with Pharmaceuticals Affecting Absorption (e.g., Quinolones, Tetracyclines, Proton Pump Inhibitors)
The absorption of this compound can be significantly altered by co-administration with certain pharmaceutical agents.
Quinolones and Tetracyclines: These classes of antibiotics can interact with this compound in the gastrointestinal tract. glowm.combuzzrx.com The interaction involves the formation of insoluble chelate complexes between the iron ions and the antibiotic molecules. drugs.com This binding prevents the absorption of both the iron and the antibiotic, potentially leading to reduced efficacy of both substances. drugs.comprescriberpoint.comdrugbank.com To minimize this interaction, it is generally recommended to separate the administration of this compound and these antibiotics by several hours. glowm.comdrugs.com
Proton Pump Inhibitors (PPIs): PPIs are medications that reduce the production of stomach acid. goodrx.com An acidic environment in the stomach is crucial for the optimal dissolution and subsequent absorption of this compound. patsnap.commeded101.com By increasing the gastric pH, PPIs can impair the absorption of iron. drugbank.commeded101.com This can lead to a reduced therapeutic effect of the iron supplement. drugbank.com
Drug Interactions with this compound Affecting Absorption
| Interacting Drug Class | Examples | Mechanism of Interaction | Effect on Absorption |
|---|---|---|---|
| Quinolones | Ciprofloxacin, Levofloxacin | Formation of insoluble chelates with iron ions in the GI tract. drugs.com | Decreased absorption of both this compound and the antibiotic. prescriberpoint.comdrugbank.commeded101.com |
| Tetracyclines | Doxycycline, Tetracycline | Formation of insoluble chelates with iron ions in the GI tract. drugs.com | Decreased absorption of both this compound and the antibiotic. buzzrx.comdrugs.comprescriberpoint.comdrugbank.com |
| Proton Pump Inhibitors (PPIs) | Omeprazole, Lansoprazole | Reduction of stomach acid, leading to decreased dissolution of this compound. drugbank.comgoodrx.commeded101.com | Impaired absorption of this compound. drugbank.com |
Toxicological Profiles and Safety Research of Ferrous Gluconate
Acute and Chronic Toxicity Studies in Animal Models
Acute toxicity studies are fundamental in determining the potential hazards of a substance after a single exposure. For ferrous gluconate, these studies primarily focus on establishing the dose that is lethal to 50% of the test population (LD50) and comparing its toxicity profile to other commonly used iron salts.
The acute oral toxicity of this compound has been determined in animal models, particularly in rats. Research involving a this compound compound stabilized with glycine (B1666218) administered to Sprague-Dawley rats established specific LD50 values. nih.govlipotech.com.arnih.gov These studies are crucial for classifying the substance's relative toxicity.
In one key study, the LD50 for a stabilized this compound (SFG) compound was determined following oral administration to male and female Sprague-Dawley rats. nih.govlipotech.com.ar The results indicated an LD50 of 1831 mg/kg body weight for male rats and 1775 mg/kg body weight for female rats. nih.govlipotech.com.arnih.gov Another source reports an oral LD50 in rats as 2,237 mg/kg. lgcstandards.com A separate toxicological evaluation of a chelated iron-containing preparation based on iron (III) gluconate reported an LD50 of 5250 mg/kg in white rats and 4400 mg/kg in white mice, classifying it as having low toxicity. e3s-conferences.orgresearchgate.net
Table 1: Oral LD50 Values of this compound in Rodents
| Animal Model | Sex | LD50 (mg/kg body weight) | Source |
|---|---|---|---|
| Sprague-Dawley Rat | Male | 1831 | nih.govlipotech.com.ar |
| Sprague-Dawley Rat | Female | 1775 | nih.govlipotech.com.ar |
| Rat | Not Specified | 2237 | lgcstandards.com |
| White Rat | Not Specified | 5250 | e3s-conferences.orgresearchgate.net |
| White Mouse | Not Specified | 4400 | e3s-conferences.org |
The toxicity of this compound is often evaluated in comparison to other iron salts, most notably ferrous sulfate (B86663). Studies suggest that while there are only minor differences in toxicity when administered orally to rats, this compound may present a different toxicological profile. cabidigitallibrary.org
One study highlighted that the LD50 values for a stabilized this compound compound were almost six times higher than the reported LD50 for ferrous sulfate, indicating it is a safer compound from an acute toxicological perspective. lipotech.com.ar In contrast, another study in young rats reported an LD50 for ferrous sulfate of 1.1 g Fe/kg (1100 mg/kg). researchgate.net This value is lower than most of the reported LD50 values for this compound, supporting the finding of its comparatively lower acute toxicity. While both are effective iron supplements, this compound contains less elemental iron by weight (12%) compared to ferrous sulfate (20%), which may contribute to differences in tolerability. buzzrx.comaspcapro.orgdvm360.com
Table 2: Comparative Acute Oral Toxicity of Iron Salts in Rats
| Iron Salt | LD50 (mg/kg body weight) | Elemental Iron Content | Relative Toxicity Note |
|---|---|---|---|
| This compound (stabilized) | ~1800 | 12% | Reported to be almost six times less toxic than ferrous sulfate in one study. lipotech.com.ar |
| Ferrous Sulfate | ~1100 | 20% | Considered more toxic in acute studies compared to stabilized this compound. researchgate.net |
Cellular and Molecular Mechanisms of this compound Toxicity
The toxicity associated with this compound, particularly in overdose situations, is rooted in the chemical properties of iron itself. Excess unbound ferrous iron (Fe²⁺) can trigger a cascade of damaging cellular events. ruipugroup.com
A primary mechanism of iron toxicity is the induction of oxidative stress. nih.gov Excess free ferrous iron participates in the Fenton and Haber-Weiss reactions, which generate highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). ruipugroup.comnih.govnih.govmdpi.com This potent radical can indiscriminately damage nearby biological molecules. nih.gov While cells have mechanisms to manage iron, such as storing it in ferritin, these can be overwhelmed in cases of iron overload, leading to an increase in the labile iron pool and subsequent ROS production. ruipugroup.comresearchgate.net This surge in ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress that damages cellular components. nih.govfrontiersin.org
The oxidative stress induced by excess iron can lead to significant genotoxicity. nih.gov Reactive oxygen species, particularly hydroxyl radicals, can attack all components of the DNA molecule, including both purine (B94841) and pyrimidine (B1678525) bases and the deoxyribose backbone. nih.govnih.gov This can result in single- and double-strand breaks, base modifications, and genomic instability. mdpi.com Studies have shown that even low concentrations of iron can elicit a DNA damage response in human cells within minutes to hours, activating DNA repair pathways. nih.gov The formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, is a known consequence of iron-induced ROS. nih.gov This damage, if not properly repaired, can lead to mutations and contribute to long-term pathological processes. researchgate.netnih.gov
Cellular membranes, which are rich in polyunsaturated fatty acids (PUFAs), are highly susceptible to iron-induced oxidative damage through a process called lipid peroxidation. frontiersin.orgnih.gov The ROS generated by the Fenton reaction can attack these fatty acids, initiating a chain reaction that degrades lipids and compromises membrane integrity. nih.govnih.govresearchgate.net This process can damage the membranes of crucial organelles like mitochondria and lysosomes. researchgate.netnih.govresearchgate.netepa.gov Mitochondrial lipid peroxidation is a key event in ferroptosis, an iron-dependent form of regulated cell death. mdpi.com The breakdown of lipids not only disrupts cellular structure and function but also generates reactive aldehydes that can further propagate cellular damage. nih.gov
Genotoxicity Assessments (e.g., Allium cepa Test)
The Allium cepa (onion root tip) test is a widely utilized and validated method for evaluating the genotoxic and cytotoxic potential of chemical substances. dergipark.org.tr This plant-based bioassay serves as a sensitive indicator for detecting DNA damage and chromosomal aberrations, offering results that correlate well with mammalian test systems. researchgate.netagrifoodscience.com Research employing this test has investigated the effects of this compound on the genetic material of A. cepa root tip cells.
Studies have demonstrated that this compound exhibits cytotoxic effects by inhibiting cell division. dergipark.org.tr Cytotoxicity is determined by observing the mitotic index (MI), which is the ratio of dividing cells to the total number of cells observed. A reduction in the MI signifies an inhibition of the cell cycle and a decrease in cell proliferation. dergipark.org.trresearchgate.net When A. cepa root tips were exposed to various concentrations of this compound for different durations, a dose- and time-dependent decrease in the mitotic index was observed compared to control groups. dergipark.org.tr
The effective concentration EC50, the concentration causing a 50% reduction in root growth, was established as 0.068 g/L. researchgate.netagrifoodscience.com Subsequent tests were conducted using concentrations relative to this value (EC50/2, EC50, and 2XEC50) over 24, 48, and 72 hours. researchgate.netagrifoodscience.com The results consistently showed that as the concentration and duration of exposure to this compound increased, the mitotic index decreased, indicating a significant cytotoxic effect. dergipark.org.tr
Interactive Table: Mitotic Index in Allium cepa Root Cells Exposed to this compound
| Treatment Group | Concentration (g/L) | 24 hours | 48 hours | 72 hours |
| Control | 0 | High | High | High |
| EC50/2 | 0.034 | Moderate | Low | Low |
| EC50 | 0.068 | Moderate | Low | Low |
| 2XEC50 | 0.136 | Low | Very Low | Very Low |
| Note: This table provides a qualitative summary of research findings where a higher mitotic index indicates more cell division and lower cytotoxicity. Quantitative data varies between studies but consistently shows a decreasing trend with increased concentration and duration of exposure. dergipark.org.tr |
Beyond cytotoxicity, genotoxicity was assessed by analyzing the Chromosomal Abnormality Index (CAI), which quantifies the frequency of chromosomal aberrations in dividing cells. researchgate.net Exposure to this compound led to a statistically significant increase in various types of chromosomal abnormalities. agrifoodscience.comcabidigitallibrary.org These aberrations included:
C-mitosis: A disruption of the spindle fibers, leading to scattered chromosomes. researchgate.netagrifoodscience.com
Polyploidy: The presence of more than two complete sets of chromosomes. researchgate.netagrifoodscience.com
Laggard chromosomes: Chromosomes that fail to connect to the spindle and are left behind during anaphase. researchgate.netcabidigitallibrary.org
Polar shifting: Displacement of chromosomes from the equatorial plate. researchgate.netagrifoodscience.com
The highest Chromosomal Abnormality Index (70.16±4.85) was recorded at the highest concentration (2XEC50) and longest duration (72 hours) of exposure, indicating a strong dose-dependent genotoxic effect. researchgate.netagrifoodscience.com Of the observed abnormalities, C-mitosis was the most frequent, while polyploidy was the least common. agrifoodscience.com These findings suggest that this compound can interfere with the mitotic apparatus and induce changes in chromosome structure and number in this model system. cabidigitallibrary.orgfao.org
Interactive Table: Chromosomal Abnormality Index (CAI) in Allium cepa Root Cells
| Treatment Group | Concentration (g/L) | 24 hours | 48 hours | 72 hours |
| Control | 0 | Baseline | Baseline | Baseline |
| EC50/2 | 0.034 | Increased | Further Increased | High |
| EC50 | 0.068 | Increased | High | Very High |
| 2XEC50 | 0.136 | High | Very High | Maximum |
| Note: This table illustrates the trend of increasing chromosomal abnormalities with higher concentrations and longer exposure times to this compound, as reported in scientific literature. researchgate.netagrifoodscience.com |
Research on Management of Iron Overload and Associated Pathophysiology
Iron overload is a condition characterized by the excessive accumulation of iron in the body, leading to toxicity and organ damage. While essential for many biological processes, iron in surplus, such as from excessive intake of supplements like this compound, can overwhelm the body's regulatory mechanisms. The pathophysiology of iron toxicity is primarily driven by the generation of reactive oxygen species (ROS). youtube.comresearchgate.net
When the iron-binding capacity of transferrin (the main iron transport protein) is saturated, non-transferrin-bound iron (NTBI) appears in the plasma. ucsf.edu This form of iron is highly reactive and participates in the Fenton reaction, catalyzing the conversion of hydrogen peroxide into highly damaging hydroxyl radicals. nih.gov The resulting oxidative stress leads to lipid peroxidation, protein oxidation, and DNA damage, ultimately causing cellular injury and death. researchgate.netresearchgate.net This damage progressively affects vital organs, including:
Liver: Iron accumulation can lead to fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma. youtube.com
Heart: Cardiac siderosis (iron deposition in the heart muscle) can cause cardiomyopathy, arrhythmias, and heart failure. youtube.com
Pancreas: Damage to pancreatic beta cells can result in diabetes mellitus. youtube.com
Endocrine Glands: Iron deposition can cause various endocrinopathies, such as hypogonadism and hypothyroidism. youtube.com
Research into the management of iron overload focuses on removing excess iron from the body and mitigating its toxic effects. The primary treatment strategies are phlebotomy and iron chelation therapy. nih.gov
Phlebotomy: This is the standard treatment for primary hemochromatosis and involves the regular removal of blood. nih.govcambridge.org Each unit of blood removed extracts a significant amount of iron contained within hemoglobin. cambridge.org However, this approach is not suitable for patients who have anemia, a common feature in secondary iron overload conditions. ucsf.edumedscape.com
Iron Chelation Therapy: This is the cornerstone of treatment for secondary iron overload, particularly in transfusion-dependent patients. medscape.comnih.gov Chelation involves administering drugs that bind to iron, forming a complex that can be excreted from the body, typically in urine or feces. nih.gov Key iron chelators that have been researched and are used clinically include:
Deferoxamine: An established chelator that must be administered parenterally (subcutaneously or intravenously). nih.govmedscape.com
Deferiprone: An orally active chelator. nih.govnih.gov
Deferasirox: A once-daily oral chelator that has become a widely used option. ucsf.edumedscape.com
The goal of chelation therapy is to maintain a safe level of body iron, prevent further organ damage, and in some cases, reverse existing complications like iron-induced cardiomyopathy. cambridge.orgnih.gov
More recent research has focused on novel therapeutic approaches that target the underlying pathophysiology of iron dysregulation. A key area of investigation is the modulation of hepcidin (B1576463) , the primary hormone that regulates systemic iron homeostasis. tandfonline.comnih.gov In many iron overload states, hepcidin levels are inappropriately low, leading to excessive iron absorption and release into the bloodstream. nih.govuib.no Novel strategies under investigation include:
Hepcidin Mimetics: These are engineered small peptides ("minihepcidins") that mimic the function of hepcidin, promoting the degradation of the iron exporter ferroportin and thus reducing iron levels in the blood. tandfonline.comnih.govnih.gov
Modulation of Hepcidin Expression: This approach targets molecules that regulate hepcidin production, such as TMPRSS6. tandfonline.comnih.gov By inhibiting TMPRSS6 with agents like small interfering RNAs (siRNA) or antisense oligonucleotides, hepcidin expression can be increased, thereby restricting iron availability. tandfonline.comuib.no
These emerging therapies aim to correct the fundamental hormonal imbalance in iron overload disorders, offering a more targeted approach than traditional chelation. tandfonline.comfondazionetelethon.it
Advanced Analytical Methodologies for Ferrous Gluconate Quantification and Characterization
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of ferrous gluconate, enabling the separation of the gluconate moiety from impurities and its quantification.
High Performance Liquid Chromatography (HPLC) for Purity and Content
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and determining the content of this compound. e-jkfn.orgscispace.com Methods have been developed that demonstrate high reproducibility and accuracy. scispace.com
A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase tailored to retain and separate the gluconate anion. scispace.com One validated method for analyzing this compound in health functional foods utilizes a HyperClone™ ODS column with an Evaporative Light Scattering Detector (ELSD), which is suitable for compounds lacking a strong UV chromophore. e-jkfn.org The mobile phase in this method consists of 1.3% trifluoroacetic acid and acetonitrile (B52724). e-jkfn.org Validation of this HPLC-ELSD method has shown excellent linearity, with a coefficient of determination (R²) of 0.999. e-jkfn.org
Another HPLC method developed for synthesized iron(II) gluconate employed a Zorbax Eclipse XDP-C18 column with a UV detector set at 205 nm. scispace.com The eluent was a mixture of acetonitrile and water (80/20, w/w), achieving a retention time of 1.23 minutes for this compound. scispace.com This method proved to be highly reproducible, with deviations in retention time of no more than 0.01%, and demonstrated high purity (>92%) of the synthesized compound. scispace.comresearchgate.net
| Parameter | Method 1 e-jkfn.org | Method 2 scispace.com |
|---|---|---|
| Column | HyperClone™ ODS | Zorbax Eclipse XDP-C18 (4.6 x 150 mm, 5 μm) |
| Detector | Evaporative Light Scattering Detector (ELSD) | UV Detector (205 nm) |
| Mobile Phase | 1.3% Trifluoroacetic Acid and Acetonitrile | Acetonitrile/Water (80/20, w/w) |
| Retention Time | Not Specified | 1.23 min |
| Limit of Detection (LOD) | 12.8 µg/mL | Not Specified |
| Limit of Quantitation (LOQ) | 38.9 µg/mL | Not Specified |
| Accuracy (Intra-day) | 95.6 - 101.5% | Acceptable |
| Precision (Intra-day, RSD) | 1.5 - 2.6% | Not Specified |
| Linearity (R²) | 0.999 | Not Specified |
Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) for Complex Matrices
For analyzing this compound in complex matrices such as food and biological samples, Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity. bioglyco.comresearchgate.net This technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. nih.gov
A simultaneous analytical method for this compound and calcium gluconate in food has been developed using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS). researchgate.netfao.org The method was validated for linearity, matrix effects, accuracy, and precision. bioglyco.comresearchgate.net Electrospray ionization (ESI) is typically used to generate ions from the analytes. bioglyco.comucdavis.edu
In a study using UPLC-MS/MS, the precursor ion for this compound was identified, and optimized collision energies were used to generate specific product ions for quantification in multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.net This approach ensures high selectivity by monitoring a specific precursor-to-product ion transition. The limits of detection (LOD) and quantification (LOQ) for this compound in food matrices were found to be 1.1 mg/kg and 3.5 mg/kg, respectively. researchgate.netfao.org The recovery rates for this compound from processed olives were excellent, ranging from 97.7% to 109.7%. researchgate.netfao.org
| Parameter | Finding | Reference |
|---|---|---|
| Technique | Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI) | bioglyco.com |
| Precursor Ion (m/z) | Not specified in abstract | researchgate.net |
| Product Ion (m/z) | 411 (for quantification) | researchgate.net |
| Limit of Detection (LOD) | 1.1 mg/kg | researchgate.netfao.org |
| Limit of Quantitation (LOQ) | 3.5 mg/kg | researchgate.netfao.org |
| Recovery in Olives | 97.7% - 109.7% | researchgate.netfao.org |
Spectrophotometric Methods for Iron Determination
Spectrophotometric methods are widely used for the determination of the iron content in this compound samples. These methods are typically based on the reaction of ferrous iron (Fe²⁺) with a chromogenic reagent to form a colored complex, the absorbance of which is measured.
Ferrozine and Ferrene S Reagent Applications
Ferrozine and Ferrene S are highly sensitive chromogenic reagents used for the spectrophotometric determination of iron. nih.gov Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) reacts with ferrous iron to form a stable, magenta-colored complex with a maximum absorbance at 562 nm. ajrconline.orgmatarvattensektionen.seillinois.edu This reaction is effective over a pH range of 4 to 9. matarvattensektionen.seillinois.edu For the determination of total iron, any ferric iron (Fe³⁺) present in the sample must first be reduced to ferrous iron. ajrconline.org Reducing agents like ascorbic acid or thioglycolic acid are commonly used for this purpose. ajrconline.orgmatarvattensektionen.se
Ferrene S, another sensitive reagent, also forms a colored complex with ferrous iron and is used in similar assays. ajrconline.orgresearchgate.net One method uses an acetate (B1210297) buffer containing ascorbic acid and guanidine (B92328) to release iron from transferrin, which then reacts with Ferrene S. The absorbance is measured at 595 nm. ajrconline.org The primary interference in these assays often comes from copper, but its effect can be minimized by using masking agents like thiourea (B124793) or neocuproine. nih.gov
Spectrophotometric Detection in Drugs and Biological Samples
Spectrophotometric methods are frequently applied to determine the iron content in pharmaceutical dosage forms (drugs) and biological samples. ajrconline.orgoup.com The general procedure involves dissolving the sample, releasing the bound iron, reducing all iron to the ferrous state, and then reacting it with a colorimetric agent. ajrconline.org
For drug samples like tablets or capsules, the sample is typically dissolved in dilute acid. oup.com An aliquot of this solution is then treated with a reducing agent such as ascorbic acid to ensure all iron is in the Fe²⁺ state before the addition of the chromogenic reagent, like α,α'-dipyridyl or ferrozine. oup.com The absorbance of the resulting colored complex is measured at a specific wavelength (e.g., 523 nm for the α,α'-dipyridyl complex) and compared against a standard curve to determine the iron concentration. oup.com
In biological samples like serum, iron is typically bound to proteins such as transferrin. ajrconline.org The first step is to release the iron from these proteins, often by using an acidic buffer. ajrconline.org Subsequent reduction and complexation steps are similar to those used for drug analysis. ajrconline.org Ultrafiltration can be used as a sample cleanup step before spectrophotometric measurement, particularly when analyzing different forms of iron in serum after administration of an iron drug. mdpi.com
Colloidal and Physicochemical Characterization Techniques
Intravenously administered iron compounds, such as sodium ferric gluconate, are complex colloidal drugs. acs.orgnih.gov Their characterization requires a suite of advanced analytical techniques to assess properties like particle size, zeta potential, and molecular weight, which are critical for product quality and equivalence. acs.orgnih.gov
Several techniques are employed to study the iron oxide core and the carbohydrate shell of these nanoparticles. acs.orgnih.gov Dynamic Light Scattering (DLS) is used to determine the z-average particle size and size distribution of the colloidal nanoparticles. mdpi.com Studies comparing brand (Ferrlecit) and generic sodium ferric gluconate have shown comparable z-average diameters, typically in the range of 10.5–12.8 nm. mdpi.com The zeta potential, a measure of the surface charge and colloidal stability, of sodium ferric gluconate has been reported to be around -13 mV. researchgate.net
Gel Permeation Chromatography (GPC) is a common method for determining the molecular weight distribution of the iron-carbohydrate complex. mdpi.comresearchgate.net Different GPC methods have reported varying molecular weight (Mw) ranges for sodium ferric gluconate, with one study showing an Mw of 25.1–36.5 kDa for the brand product and 18.3–19.0 kDa for the generic. mdpi.com Other techniques used for comprehensive characterization include analytical ultracentrifugation (AUC) to measure sedimentation coefficients and X-ray diffraction (XRD) to analyze the structure of the iron core. acs.orgnih.govmdpi.com These physicochemical tests reveal the complex nature of these nanomedicines and are essential for comparing different formulations. acs.orgmdpi.com
| Technique | Parameter Measured | Typical Finding for Sodium Ferric Gluconate | Reference |
|---|---|---|---|
| Dynamic Light Scattering (DLS) | Particle Size (Z-average diameter) | 10.5 - 12.8 nm | mdpi.com |
| Zeta Potential Measurement | Surface Charge / Colloidal Stability | -13 mV | researchgate.net |
| Gel Permeation Chromatography (GPC) | Molecular Weight (Mw) | 18 - 37 kDa (Varies by method and product) | mdpi.com |
| Analytical Ultracentrifugation (AUC) | Sedimentation Coefficient | Minor differences observed between brand and generic | mdpi.com |
| X-ray Diffraction (XRD) | Iron Core Structure | Amorphous structure | scispace.com |
Clinical Efficacy Research and Outcomes with Ferrous Gluconate
Efficacy in Iron Deficiency Anemia across Diverse Populations
Ferrous gluconate has demonstrated significant efficacy in raising hemoglobin and ferritin levels in several key demographics susceptible to iron deficiency anemia.
A study involving fifty premenopausal women with severe iron deficiency anemia (hemoglobin levels between 6-8 g/dl) demonstrated the effectiveness of oral this compound. annals-ashkmdc.organnals-ashkmdc.org After three months of treatment, statistically significant improvements were observed in key hematological markers. annals-ashkmdc.organnals-ashkmdc.org The mean hemoglobin concentration increased by 3.44 g/dl. annals-ashkmdc.org Symptomatically, all patients showed improvement, with a reduction in mild to moderate fatigue and tiredness. annals-ashkmdc.org
The mean hemoglobin level rose from a baseline of 7.574 ± 0.559 g/dl to 11.020 ± 0.718 g/dl. annals-ashkmdc.organnals-ashkmdc.org Similarly, serum ferritin levels showed a significant increase, from 10.058 ± 5.059 ng/ml at the beginning of the treatment to 27.136 ± 13.803 ng/ml after 90 days. annals-ashkmdc.organnals-ashkmdc.org
Table 1: Efficacy of Oral this compound in Premenopausal Women
| Parameter | Baseline | After 3 Months | p-value |
|---|---|---|---|
| Hemoglobin (g/dl) | 7.574 ± 0.559 | 11.020 ± 0.718 | <0.0001 |
In a randomized clinical trial involving 120 healthy toddlers aged 6-24 months, daily supplementation with this compound was shown to be effective in improving iron status over a six-month period. nih.gov The study highlighted that while both this compound and ferrous sulfate (B86663) are effective for prophylaxis of iron deficiency anemia, this compound led to higher hemoglobin and ferritin levels. nih.gov
After six months, the group receiving this compound demonstrated a significant increase in both hemoglobin and ferritin levels. nih.gov The hemoglobin levels in the this compound group reached 12.45 g/dl, and ferritin levels rose to 59.63 ng/ml. nih.gov
A study conducted on 40 women aged 20-35 with iron-deficiency anemia during or immediately after pregnancy found that oral liquid this compound was effective in improving hematological parameters over a 30-day treatment period. nih.gov The participants, who all had a hemoglobin level below 10 gr/dl, were divided into four groups, with one group receiving oral liquid this compound. nih.gov
By the end of the 30-day treatment, the group treated with liquid this compound showed significant increases in several key indicators. Red blood cells increased by 33%, hemoglobin by 32% (an increase of 2.83 gr/dl), hematocrit by 32%, and serum iron by 61%. nih.gov There was also a 24% increase in ferritin levels. nih.gov
Table 2: Hematological Improvements with Liquid this compound in Pregnancy and Postpartum
| Parameter | Increase from Baseline |
|---|---|
| Red Blood Cells | 33% |
| Hemoglobin | 32% |
| Hematocrit | 32% |
| Serum Iron | 61% |
In anemic hemodialysis patients with high serum ferritin (500 to 1200 ng/ml) and low transferrin saturation (≤25%), intravenous ferric gluconate has been shown to be highly efficacious. wustl.edu The Dialysis Patients' Response to IV Iron with Elevated Ferritin (DRIVE) study, a randomized controlled trial, demonstrated that intravenous ferric gluconate was effective in improving anemia in this patient population. nih.gov
A key study randomized 134 such patients to either receive no iron or 125 mg of intravenous ferric gluconate for eight consecutive hemodialysis sessions. wustl.eduresearchgate.net After six weeks, the group receiving intravenous iron showed a significantly greater increase in hemoglobin (1.6 ± 1.3 g/dl) compared to the control group (1.1 ± 1.4 g/dl). wustl.eduresearchgate.net Furthermore, the hemoglobin response was faster in the intravenous iron group. wustl.eduresearchgate.net This treatment also led to an increase in transferrin saturation and ferritin levels, while reticulocyte hemoglobin content fell only in the control group, suggesting a worsening of iron deficiency in those not receiving iron. wustl.edu A follow-up study, DRIVE-II, found that patients who had received ferric gluconate maintained higher hemoglobin and ferritin concentrations and required significantly lower doses of epoetin. nih.gov
Comparative Clinical Trials of this compound Formulations
Comparative studies are crucial for understanding the relative efficacy of different iron formulations.
Several studies have compared the efficacy of this compound to that of ferrous sulfate, a commonly used iron supplement.
In a study with toddlers, this compound supplementation resulted in significantly higher hemoglobin and ferritin levels after six months of treatment compared to ferrous sulfate. nih.govconsensus.app Another study involving children aged 6 to 36 months found that after six weeks of treatment, the this compound group had a significantly greater increase in hemoglobin (1.71 ± 0.12 g/dL vs. 1.33 ± 0.30 g/dL) and ferritin (33.02 ± 3.46 ng/mL vs. 30.07 ± 5.33 ng/mL) compared to the ferrous sulfate group. medscireview.net
A study involving pregnant and postpartum women compared liquid this compound to solid ferrous sulfate, among other formulations. nih.gov While all treatment groups showed significant improvements in red blood cells, hemoglobin, hematocrit, and serum iron, there were no statistically significant differences in these efficacy parameters between the groups. nih.gov
Table 3: Comparative Efficacy of this compound vs. Ferrous Sulfate in Toddlers (6 months)
| Parameter | This compound Group | Ferrous Sulfate Group | p-value |
|---|---|---|---|
| Hemoglobin (g/dl) | 12.45 | 10.46 | 0.001 |
Efficacy of Liquid vs. Solid Oral Formulations
A comparative study on women with iron-deficiency anemia during or immediately after pregnancy evaluated the effects of different iron formulations. nih.gov The group receiving oral liquid this compound demonstrated significant improvements in hematological parameters over a 30-day treatment period. nih.gov Notably, this was achieved with a lower cumulative dose of elemental iron compared to the groups receiving solid formulations of this compound or ferrous sulphate. nih.gov The study highlighted that liquid this compound was not only effective but also better tolerated, with no reported side effects in the liquid formulation group. nih.gov
The key findings from this study for the liquid this compound group are detailed below:
Table 1: Hematological Improvements with Liquid this compound| Parameter | Baseline Value (Approx.) | Final Value (Approx.) | Percentage Increase | Statistical Significance |
|---|---|---|---|---|
| Red Blood Cells | 3.18 million/mm³ | 4.23 million/mm³ | 33% | p < 0.001 |
| Hemoglobin | 8.84 g/dL | 11.67 g/dL | 32% | p < 0.001 |
| Hematocrit | 25.9% | 34.22% | 32% | p < 0.001 |
| Serum Ferritin | 32.5 µg/dL | 40.3 µg/dL | 24% | Not specified |
| Serum Iron | 32.0 µg/dL | 51.5 µg/dL | 61% | p < 0.05 |
Data derived from a clinical trial involving pregnant or post-partum women with iron-deficiency anemia. nih.gov
The theory supporting the enhanced efficacy of liquid iron is that the iron is already in a dissolved state, which may allow for more rapid and efficient absorption in the gastrointestinal tract compared to solid forms that must first be broken down. nanominerals.co.uk In vitro studies using Caco-2 cell models have also suggested that dissolution rates vary significantly among different formulations, which can impact iron uptake. scispace.comnih.gov
Evaluation of Novel Combinations (e.g., with Lactoferrin)
To enhance the efficacy of this compound, researchers have investigated its use in combination with other compounds, most notably lactoferrin. ekb.egresearchgate.netoup.com Lactoferrin is an iron-binding protein that is believed to improve iron homeostasis. ekb.egresearchgate.netoup.comnih.gov
A randomized controlled clinical trial involving pregnant women with iron deficiency anemia compared the effects of this compound alone with a combination of this compound and lactoferrin. ekb.egresearchgate.netoup.com The results demonstrated that the group receiving the combination therapy experienced a significantly greater increase in key hematological markers. ekb.egresearchgate.netoup.com
Similarly, a study in a pediatric population with iron deficiency anemia compared three groups: lactoferrin alone, a lactoferrin and this compound compound, and ferric hydroxide (B78521) polymaltose. currentpediatrics.comalliedacademies.org After three months of treatment, the group receiving the lactoferrin and this compound combination showed the highest levels of hemoglobin, serum iron, and serum ferritin, suggesting this combination may be a more effective treatment than traditional iron salt preparations for this condition. currentpediatrics.comalliedacademies.org
Table 2: Efficacy of this compound and Lactoferrin Combination in Pregnant Women
| Parameter | This compound Alone | This compound + Lactoferrin | Outcome |
|---|---|---|---|
| Hemoglobin | Increase noted | Significant increase | Combination therapy showed a higher increase. ekb.egresearchgate.net |
| Hematocrit | Increase noted | Significant increase | Combination therapy was superior. ekb.egresearchgate.net |
| Serum Ferritin | Increase noted | Significant increase , with a much higher rise than the single-therapy group. | Combination therapy led to a greater replenishment of iron stores. ekb.egresearchgate.net |
Findings from a randomized controlled trial on pregnant women with iron deficiency anemia. ekb.egresearchgate.netoup.com
Parameters for Clinical Efficacy Assessment
The clinical efficacy of this compound is primarily assessed by measuring its impact on specific hematological and patient-reported outcomes. These parameters provide objective and subjective evidence of treatment effectiveness.
Hemoglobin and Serum Ferritin Levels
Hemoglobin (Hb) and serum ferritin are the most critical biomarkers for assessing the response to iron therapy. caringsunshine.com Hemoglobin is essential for oxygen transport, and its level indicates the severity of anemia, while serum ferritin reflects the body's total iron stores. openaccessjournals.compatsnap.com
Clinical trials consistently demonstrate that this compound effectively increases both hemoglobin and serum ferritin levels. In a study comparing this compound with ferrous sulfate for prophylaxis in toddlers, the this compound group showed a significant increase in both mean Hb and ferritin levels after six months of supplementation. nih.govsemanticscholar.org Another randomized controlled trial in children aged 6 to 36 months found that the this compound group had a significantly greater increase in both hemoglobin and ferritin compared to the ferrous sulfate group after six weeks of treatment. medscireview.net In pregnant and post-partum women treated with liquid this compound, hemoglobin increased by 32% and ferritin by 24% over 30 days. nih.gov
Red Blood Cell Count and Hematocrit
Along with hemoglobin, red blood cell (RBC) count and hematocrit (Hct) are fundamental components of a complete blood count used to diagnose and monitor anemia. hematology.org Hematocrit measures the proportion of blood volume occupied by red blood cells. Effective iron supplementation with this compound leads to measurable improvements in both of these parameters.
A study involving women with iron-deficiency anemia found that treatment with liquid this compound resulted in a 33% increase in red blood cells and a 32% increase in hematocrit after 30 days. nih.gov Similarly, toddlers receiving this compound for six months as a prophylactic measure showed a significant increase in both RBC count and hematocrit from baseline. nih.gov The combination of this compound with lactoferrin has also been shown to produce a significant increase in hematocrit levels in pregnant women with anemia. ekb.egresearchgate.netoup.com
Quality of Life Indicators (Fatigue, Dyspnoea)
Iron supplementation has been shown to be an effective strategy for improving these quality of life indicators. A study on iron-deficient blood donors found that iron therapy led to a significant improvement in fatigue scores and a significant decrease in the incidence of dyspnoea and dizziness. nih.govnih.govresearchgate.net By restoring hemoglobin levels and repleting iron stores, this compound enhances the blood's oxygen-carrying capacity, which directly mitigates symptoms like fatigue and shortness of breath that are characteristic of anemia. patsnap.com
Pharmaceutical Formulation Research and Development of Ferrous Gluconate Products
Design and Optimization of Novel Oral Dosage Forms
Development of Sugar-Free Formulations
A significant area of research has been the creation of sugar-free ferrous gluconate formulations. ijapbc.com Traditionally, aqueous solutions of this compound are stabilized with glucose. researchgate.net However, the demand for sugar-free options for certain patient populations has driven the development of alternative formulations. credenceresearch.com
To achieve a stable, sugar-free product, researchers have developed systems where this compound is kept separate from a specially prepared aqueous solution until the time of administration. researchgate.net In one such formulation, the vehicle solution contains a variety of excipients to ensure stability and palatability. ijapbc.comresearchgate.net
Table 1: Example of Excipients in a Sugar-Free this compound Vehicle Solution ijapbc.comresearchgate.net
| Ingredient | Function |
| Sorbitol 70% | Sweetening agent and vehicle |
| Glycerin | Viscosity increasing agent and cosolvent |
| Sucralose | Sweetening agent |
| Sodium Benzoate | Antimicrobial preservative |
| Citric Acid Monohydrate | Buffering agent |
| Sodium Citrate (B86180) | Buffering agent |
| Soluble Caramel Color | Coloring agent |
| Vanillin Powder | Flavoring agent |
| Peppermint Oil | Flavoring agent |
| Strawberry Flavor | Flavoring agent |
This separation of the active ingredient from the liquid vehicle helps to maintain the stability of the this compound without the need for sugar. researchgate.net
Oral Vial with Plunger and Tear-Off Cap Technology
A novel dosage form that facilitates the separation of components is the oral vial with a plunger and tear-off cap (VPTC). ijapbc.comresearchgate.net This system consists of a plunger containing the solid this compound, which is sealed with a tear-off cap, and an amber vial holding the sugar-free solution. ijapbc.com
The design allows the this compound to be dissolved in the solution immediately before administration by pressing the plunger, which breaks a membrane and releases the powder into the vial. researchgate.netgoogle.com This dosage form combines the stability advantages of a solid dosage form with the ease of administration of a liquid form, which is particularly beneficial for patients who have difficulty swallowing tablets or capsules. ijapbc.comresearchgate.net The final product is securely sealed with a plastic cap. ijapbc.com Research has shown that this VPTC system is a viable alternative dosage form for this compound. ijapbc.com
Strategies for Enhancing Formulation Stability and Dissolution
Ensuring the stability and efficient dissolution of this compound in oral formulations is critical for its therapeutic efficacy. Key strategies involve the careful selection of excipients that control the physicochemical environment of the drug.
Buffering Agents and pH Control in Formulations
The stability of this compound in aqueous solutions is highly dependent on pH. nih.gov Ferrous iron (Fe²⁺) is more readily absorbed than ferric iron (Fe³⁺), so preventing oxidation is crucial. researchgate.net Oxidation of this compound solutions is rapid in approximately neutral solutions. nih.govnih.gov
To enhance stability, formulations are often buffered to a pH range of 3.5 to 4.5 using a citrate buffer system, which consists of citric acid and sodium citrate. ijapbc.comnih.govnih.gov Maintaining an acidic pH helps to retard the oxidation of the ferrous iron to the ferric state. nih.govnih.gov The color of a this compound solution is also pH-dependent, appearing light yellow at pH 2, brown at pH 4.5, and green at pH 7. nih.gov
Table 2: Common Buffering Agents in Pharmaceutical Formulations google.comchemical-sales.comeuropeanpharmaceuticalreview.com
| Buffering Agent | Typical Use | pKa |
| Citric Acid / Citrate | pH control in acidic solutions | 3.13, 4.76, 6.40 |
| Acetic Acid / Acetate (B1210297) | Formulations stable under acidic conditions | ~4.8 |
| Phosphoric Acid / Phosphate | Parenteral formulations, near neutral pH | 2.1, 7.2, 12.3 |
| Malic Acid | pH control in edible mixes | 3.40, 5.11 |
Bioequivalence Studies for Generic Formulations
The approval of generic formulations for complex drugs, such as intravenous iron products like sodium ferric gluconate complex in sucrose (B13894) injection, requires a rigorous demonstration of bioequivalence to the reference listed drug (RLD). mdpi.comfda.gov.tw This process ensures that the generic product is therapeutically equivalent to the innovator product, possessing a similar profile in terms of quality, efficacy, and safety. bmj.com For non-biological complex drugs (NBCDs) like this compound, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established specific guidelines and approaches to establish this equivalence. fda.gov.twnih.govgabionline.net
The regulatory framework for generic intravenous iron carbohydrate complexes emphasizes a "weight-of-evidence" approach. mdpi.com This typically involves demonstrating qualitative (Q1) and quantitative (Q2) sameness, meaning the generic product has the same active ingredients in the same quantities as the RLD. nih.govnih.gov Beyond Q1/Q2 sameness, comprehensive physicochemical characterization and in vivo pharmacokinetic (PK) bioequivalence studies are essential requirements. nih.govnih.gov
The FDA's product-specific guidance for sodium ferric gluconate complex injection recommends a single-dose, randomized, parallel in vivo bioequivalence study in healthy subjects. mdpi.comregulations.gov The primary analytes measured in the blood are total iron (TI) and transferrin-bound iron (TBI). mdpi.comregulations.gov Bioequivalence is established if the 90% confidence intervals (CIs) for the key pharmacokinetic parameters of the generic drug fall within the standard 80.00% to 125.00% range of the innovator product's values. mdpi.comresearchgate.net These parameters include the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) for the difference between total iron and transferrin-bound iron. mdpi.com
Detailed Research Findings
Research studies have been conducted to compare generic sodium ferric gluconate complex (SFGC) formulations against the reference product, Ferrlecit®. One such study involved two separate, open-label, randomized, single-dose trials to assess the relative bioavailability. researchgate.net
Study 1: A parallel study with 240 subjects who received a 125 mg dose infused over 10 minutes. researchgate.net
Study 2: A crossover study with 29 subjects who received a 62.5 mg dose infused over 30 minutes. researchgate.net
In these studies, pharmacokinetic parameters for total iron (TI) and transferrin-bound iron (TBI) were analyzed using a standard noncompartmental approach. researchgate.net The results from Study 1, which had a larger sample size, successfully demonstrated bioequivalence between the generic and brand products. researchgate.net
| Analyte | PK Parameter | Ratio (Test/Reference) (%) | 90% Confidence Interval |
|---|---|---|---|
| Total Iron (TI) | Baseline-Corrected Cmax | 100.4 | 96.5 - 104.5 |
| Baseline-Corrected AUC0-36 | 99.7 | 94.2 - 105.5 | |
| Transferrin-Bound Iron (TBI) | Baseline-Corrected Cmax | 86.8 | 82.7 - 91.1 |
| Baseline-Corrected AUC0-36 | 92.4 | 85.6 - 99.7 |
Data derived from a study comparing a generic SFGC formulation by GeneraMedix Inc. and Ferrlecit® by Watson Laboratories Inc. researchgate.net
Interestingly, Study 2, with its smaller sample size, did not meet the bioequivalence criteria using the standard noncompartmental analysis due to low statistical power. researchgate.net However, when a population pharmacokinetic (PPK) modeling approach was applied to the data from Study 2, bioequivalence was successfully demonstrated, suggesting that this alternative method could achieve study objectives with significantly fewer subjects. researchgate.net
In addition to in vivo studies, extensive in vitro characterization is crucial. mdpi.comnih.gov These studies compare the physicochemical properties of the generic and brand products, which are colloids composed of an iron oxide core with a carbohydrate shell. acs.orgnih.gov Key properties evaluated include elemental content, molecular weight, particle size distribution, and zeta potential. mdpi.comnih.gov While studies have shown that the iron core structures of the generic and innovator products are similar, some differences have been noted in the composition of the carbohydrate shell. nih.govacs.org
| Parameter | Method | Ferrlecit® (Brand) | Generic SFG |
|---|---|---|---|
| Molecular Weight (Mw) | GPC Method 1 | 17–36.5 kDa | 17–28 kDa |
| GPC Method 2 | 384.7–467.7 kDa | 363.7–387.4 kDa |
Data derived from a comparative evaluation of brand and generic intravenous sodium ferric gluconate complex in sucrose injection. mdpi.com GPC: Gel Permeation Chromatography.
Further in vitro research has focused on cellular iron uptake to confirm therapeutic equivalence. One study using three human macrophage cell lines found no difference in the iron uptake profiles between Ferrlecit® and its generic counterpart across all tested doses and time points. mdpi.comnih.govnih.gov These matching uptake profiles support the FDA's position that bioequivalence can be established through a combination of Q1/Q2 sameness, similar physicochemical characteristics, and pharmacokinetic bioequivalence studies. nih.govnih.gov
Emerging Research Areas and Future Directions
Exploration of New Therapeutic Applications beyond Iron Deficiency
The therapeutic use of ferrous gluconate is being investigated beyond its traditional role in correcting iron deficiency anemia. Iron is crucial for numerous biological functions, and its dysregulation is implicated in various health conditions.
Neurological Disorders: Iron is vital for processes like myelination and neurotransmitter synthesis in the brain. nih.gov Its imbalance is linked to neurological conditions. Research is exploring iron supplementation as a potential therapy for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), where some studies have shown a correlation between low iron stores (low serum ferritin) and ADHD symptoms. nih.govpsychiatryonline.org Studies have investigated the effects of iron supplementation, using compounds like ferrous sulfate (B86663), on improving symptoms in children with ADHD and low ferritin levels. psychiatryonline.org
Immune System Modulation: Iron plays a dual role in the immune system, being essential for the function of immune cells while also being a required nutrient for pathogens. drugbank.combuzzrx.com Research is underway to understand how iron supplementation can modulate immune responses. sterispharma.com For instance, studies are looking into how iron can influence T-lymphocyte function and potentially impact host antitumor immunity by affecting processes like ferroptosis, a type of iron-dependent cell death. embopress.org
Advanced Delivery Systems for Targeted Iron Supplementation
To improve efficacy and patient tolerance, researchers are developing novel delivery systems for iron supplements like this compound. The goal is to enhance absorption and minimize common gastrointestinal side effects. wbcil.com
Nanoparticle-Based Systems: Encapsulating iron in nanocarriers is a key area of research. landmarkwellness.caresearchgate.net These systems protect the iron from the harsh environment of the stomach and allow for targeted release. qnutrapharma.com
Liposomes: These are spherical vesicles made of a lipid bilayer that can encapsulate water-soluble nutrients like iron. qnutrapharma.comnih.gov Liposomal delivery can increase bioavailability and reduce gastrointestinal irritation. qnutrapharma.com Studies have shown that liposomal iron can be as effective as intravenous iron in raising hemoglobin levels. qnutrapharma.com
Solid Lipid Nanoparticles (SLNs): These are another type of nanocarrier being explored. A study using ferrous sulfate in SLNs showed a significant increase in oral bioavailability. nih.gov
Polymeric Nanoparticles: These can be designed to release their drug payload in response to specific environmental cues, such as the pH change in the lower gastrointestinal tract. acs.org
Below is a table summarizing some advanced delivery systems being researched for iron supplementation.
| Delivery System | Carrier Material | Mechanism of Action | Potential Advantages |
| Liposomes | Phospholipid Bilayer | Encapsulates iron in an aqueous core, protecting it from degradation and facilitating absorption. qnutrapharma.comnih.gov | High bioavailability, increased cellular delivery, reduced gastrointestinal side effects. qnutrapharma.com |
| Solid Lipid Nanoparticles (SLNs) | Solid Lipids (e.g., Compritol 888 ATO) | Entraps iron within a solid lipid matrix, enhancing stability and controlling release. nih.gov | Enhanced oral bioavailability, protection of the digestive tract. nih.gov |
| Polymeric Nanoparticles | Biodegradable Polymers | Encapsulates iron and can be designed for pH-triggered release in specific parts of the intestine. acs.org | Targeted delivery, controlled release, increased efficiency. acs.org |
| Sucrosomial® Iron | Phospholipid bilayer with a sucrester matrix | Encapsulates ferric pyrophosphate, allowing it to pass through the stomach and be absorbed in the intestine. iu.edu | Improved gastrointestinal tolerability, enhanced absorption. iu.edu |
Pharmacogenomic and Personalized Medicine Approaches to this compound Therapy
The response to iron supplementation varies among individuals, a phenomenon that is increasingly being linked to genetic factors. landmarkwellness.canih.gov Pharmacogenomics aims to tailor treatments like this compound therapy based on an individual's genetic profile to maximize effectiveness and safety. landmarkwellness.caajmc.com
Genetic Influence on Iron Metabolism: Research is focused on identifying genetic variants that affect iron absorption, transport, and storage. Genes involved in iron homeostasis, such as HFE (associated with hemochromatosis) and genes for iron transporters like DMT1, are of particular interest. embopress.org Variations in these genes can influence how a patient responds to oral iron.
Personalized Dosing Strategies: By understanding a patient's genetic makeup, clinicians could predict their ability to absorb and utilize iron from supplements like this compound. patsnap.com This allows for the development of individualized treatment plans, moving away from a "one-size-fits-all" approach to a more precise and effective therapy. nih.govpatsnap.com This personalized approach could help identify the optimal dose, formulation, and schedule for each patient, improving outcomes and minimizing the risk of side effects. nih.gov
Environmental and Industrial Applications of this compound Derivatives
The chemical properties of this compound make it useful in various environmental and industrial contexts, often as a reducing agent or chelating agent.
Environmental Remediation:
Wastewater Treatment: this compound and other iron salts are used as coagulants and flocculants in wastewater treatment. ruipugroup.comstandardchemicals.com.au They help remove contaminants like phosphates, which can cause harmful algal blooms, by converting them into insoluble precipitates. standardchemicals.com.auyoutube.com They are also effective in removing hydrogen sulfide (B99878), a toxic and odorous gas, by reacting with it to form a stable iron sulfide precipitate. ruipugroup.comroyal-chem.com
Groundwater Decontamination: this compound is used for in-situ chemical reduction (ISCR) to treat groundwater contaminated with chlorinated solvents. ca.gov It provides a soluble source of ferrous iron (Fe²⁺) that helps create conditions for the abiotic degradation of these contaminants. ca.gov
Industrial Uses:
Corrosion Inhibition: Research has shown that this compound can act as a corrosion inhibitor for metals like aluminum alloys in saline environments. researchgate.net
Catalysis: In chemical synthesis, this compound is a key component in the Fenton reaction, where, combined with hydrogen peroxide, it generates powerful hydroxyl radicals used in various chemical processes. royal-chem.com
Other Applications: this compound is also used as a raw material for synthesizing other specialty chemicals and iron compounds. biosynth.com Its use as an odor-inhibiting scavenger for hydrogen sulfide in biogas production is another notable industrial application. lohmann-minerals.com
The table below highlights some of the environmental and industrial applications of this compound.
| Application Area | Specific Use | Mechanism of Action |
| Wastewater Treatment | Phosphate Removal | Reacts with phosphates to form insoluble iron phosphate, which precipitates out. standardchemicals.com.au |
| Wastewater Treatment | Hydrogen Sulfide Removal | Reacts with hydrogen sulfide to form a stable, less odorous iron sulfide precipitate. ruipugroup.com |
| Groundwater Remediation | In-Situ Chemical Reduction (ISCR) | Acts as a reducing agent to degrade chlorinated hydrocarbon contaminants. ca.gov |
| Corrosion Protection | Corrosion Inhibitor | Adsorbs onto metal surfaces to reduce the rate of corrosion. researchgate.net |
| Chemical Synthesis | Fenton Reaction Catalyst | Generates hydroxyl radicals from hydrogen peroxide for oxidation processes. royal-chem.com |
| Biogas Production | Odor Scavenger | Removes hydrogen sulfide to prevent odor, toxicity, and corrosion. lohmann-minerals.com |
Q & A
Basic: How can researchers accurately determine the iron content in ferrous gluconate formulations?
Methodological Answer:
Iron quantification in this compound requires standardized analytical techniques such as titrimetric analysis (e.g., redox titration with potassium permanganate) or atomic absorption spectroscopy (AAS) . The USP monograph for this compound (Dietary Supplements Compendium) specifies limits for iron content (typically 11.8–12.8% w/w), emphasizing the need for pH-controlled dissolution to avoid oxidation of Fe²⁺ to Fe³⁺ during analysis . Researchers should validate methods against certified reference materials (CRMs) to ensure precision, especially given the compound’s hygroscopic nature, which may alter sample mass.
Basic: What are the critical stability considerations for aqueous solutions of this compound in experimental settings?
Methodological Answer:
this compound’s stability in aqueous solutions is pH- and light-dependent. At pH > 4, Fe²⁺ oxidizes rapidly to Fe³⁺, forming insoluble hydroxides. Light exposure accelerates degradation, necessitating amber glassware or opaque containers for storage. Solubility data (8.5 g/100 mL at 20°C) must guide formulation design, with stabilizers like ascorbic acid (1–2% w/v) recommended to inhibit oxidation. Stability studies should include periodic spectrophotometric monitoring (λ = 510 nm) for Fe²⁺ content via ferrozine assays .
Advanced: How do dietary components like alginate modulate iron bioavailability from this compound in vivo?
Methodological Answer:
Alginate, a polysaccharide, binds Fe²⁺ via carboxyl groups, reducing absorption. A randomized controlled trial (RCT) using Caco-2 cell models demonstrated a 40% reduction in iron uptake when this compound was co-administered with alginate (p < 0.05). Researchers should design crossover studies with isotopic labeling (e.g., ⁵⁷Fe) to track absorption kinetics. Concurrent measurement of serum ferritin and transferrin receptor levels can resolve discrepancies between in vitro and in vivo bioavailability data .
Advanced: What experimental strategies address contradictions in reported iron bioavailability between this compound and other iron supplements?
Methodological Answer:
Comparative studies must account for variables like gastric pH, redox interactions , and enhancers/inhibitors (e.g., ascorbic acid vs. phytates). A meta-analysis framework (e.g., PRISMA) can synthesize data from heterogeneous studies, with subgroup analyses for population-specific factors (e.g., baseline ferritin levels). In vitro models (e.g., TIM-1 gastrointestinal simulator) paired with clinical endpoints (HbA1c, hemoglobin rise) improve translational validity. For example, this compound’s lower elemental iron content (12% vs. 20% in ferrous sulfate) requires dose-adjusted comparisons in RCTs .
Basic: What spectroscopic techniques are optimal for characterizing this compound’s molecular structure and purity?
Methodological Answer:
Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., –OH stretch at 3300 cm⁻¹, carboxylate bands at 1600 cm⁻¹). X-ray diffraction (XRD) confirms crystalline structure (monoclinic system, space group P2₁), while UV-Vis spectroscopy quantifies Fe²⁺ via absorbance at 510 nm after complexation with 1,10-phenanthroline. Purity assessments should include HPLC with refractive index detection to quantify residual gluconic acid (< 0.5% per USP standards) .
Advanced: How can researchers mitigate confounding factors when studying this compound’s role in cellular iron metabolism?
Methodological Answer:
Use iron-depleted cell cultures (e.g., HepG2 cells treated with deferoxamine) to isolate this compound-specific uptake mechanisms. Knockdown models (siRNA for DMT1 or ferroportin) can clarify transport pathways. For in vivo studies, dual-energy X-ray absorptiometry (DXA) controls for baseline iron status. Transcriptomic profiling (RNA-seq) of hepcidin and ferritin genes provides mechanistic insights, particularly in inflammatory states where hepcidin upregulation may limit absorption .
Basic: What are the USP/NF specifications for this compound tablets, and how are they validated in formulation research?
Methodological Answer:
USP/NF mandates that this compound tablets contain 90–110% of labeled Fe²⁺. Validation involves dissolution testing (900 mL HCl 0.1N, 50 rpm, 37°C) with ≥75% dissolution in 45 minutes. Content uniformity is assessed via 10-tablet sampling, analyzed by AAS. Researchers must also test for degradation products (e.g., glucono-δ-lactone) using LC-MS, ensuring compliance with ICH Q3B thresholds for impurities .
Advanced: What computational models predict this compound’s interactions with biological membranes or drug transporters?
Methodological Answer:
Molecular dynamics (MD) simulations with CHARMM36 force fields model Fe²⁺-membrane interactions, highlighting electrostatic binding to phospholipid headgroups. Quantitative structure-activity relationship (QSAR) models correlate logP (-2) and polar surface area (41.28 Ų) with permeability across Caco-2 monolayers. Docking studies (AutoDock Vina) predict competitive inhibition with divalent metal transporters (DMT1), validated via patch-clamp electrophysiology .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
